Hydrocortisone-d2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1257650-73-9 |
|---|---|
Fórmula molecular |
C21H30O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21- |
Clave InChI |
JYGXADMDTFJGBT-VFWCAETDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hydrocortisone-d2 for Researchers and Drug Development Professionals
Introduction
Hydrocortisone-d2, also known as Cortisol-d2, is a deuterium-labeled analog of the endogenous glucocorticoid hormone hydrocortisone (cortisol).[1][2] This stable isotope-labeled compound serves as an invaluable tool in analytical and pharmacokinetic research. By incorporating deuterium atoms, this compound can be differentiated from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for the precise quantification of hydrocortisone in biological matrices.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methodologies, and its role in understanding glucocorticoid signaling pathways.
Physicochemical Properties
This compound shares a similar chemical structure with hydrocortisone, with the key difference being the substitution of two hydrogen atoms with deuterium. This subtle modification results in a slightly higher molecular weight while maintaining nearly identical physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₈D₂O₅ | [4] |
| Molecular Weight | 364.48 g/mol | [4] |
| Monoisotopic Mass | 364.2219 g/mol | N/A |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| CAS Number | 79037-25-5 | [4] |
Synthesis of this compound
The synthesis of deuterated steroids like this compound typically involves hydrogen-deuterium exchange reactions on a suitable corticosteroid precursor. While specific, proprietary synthesis methods may vary between manufacturers, the general approach often utilizes a multi-step chemical process.
A common strategy involves the selective introduction of deuterium at specific positions of the steroid nucleus. For instance, methods have been described for the preparation of multiply deuterium-labeled cortisol through hydrogen-deuterium exchange and reductive deuteration reactions.[7] One approach involves protecting the C-17 dihydroxyacetone side chain of cortisone, followed by a hydrogen-deuterium exchange reaction using a deuterated solvent and a base. Subsequent reductive deuteration at the C-11 position and deprotection steps yield the desired deuterated hydrocortisone.[7] Another method describes the synthesis of isotopically labeled cortisone from commercially available cortisone acetate through a Δ4,6-dieneone intermediate, which is then deuterated.[8]
The following diagram illustrates a generalized workflow for the synthesis of a deuterated corticosteroid.
A generalized workflow for the synthesis of deuterated corticosteroids.
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone, and by extension this compound, exerts its biological effects by binding to the glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately modulate gene expression. The signaling pathway is complex, involving both genomic and non-genomic mechanisms.
The classical genomic pathway involves the binding of hydrocortisone to the cytosolic GR, which is part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.
The classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Protocols
Quantitative Analysis of Hydrocortisone in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology for the quantification of hydrocortisone in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Hydrocortisone analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Human plasma/serum (control)
2. Sample Preparation (Supported Liquid Extraction - SLE)
-
Spike 100 µL of plasma/serum with 10 µL of this compound internal standard working solution.
-
Add 200 µL of water to each sample.
-
Vortex for 10 seconds.
-
Load the entire sample onto a 96-well SLE plate.
-
Allow the sample to absorb for 5 minutes.
-
Place a clean 96-well collection plate under the SLE plate.
-
Add 900 µL of methyl tert-butyl ether (MTBE) to each well and allow it to elute by gravity.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hydrocortisone: 363.2 -> 121.1this compound: 365.2 -> 121.1 |
4. Data Analysis
-
Quantify hydrocortisone by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of hydrocortisone standards.
-
Determine the concentration of hydrocortisone in the unknown samples by interpolating from the calibration curve.
The following diagram illustrates the experimental workflow for the quantitative analysis of hydrocortisone.
Workflow for the quantitative analysis of hydrocortisone using LC-MS/MS.
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals engaged in the study of glucocorticoids. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods, which are critical for pharmacokinetic studies, clinical diagnostics, and drug metabolism research. A thorough understanding of its properties, synthesis, and analytical applications, as well as the underlying biological pathways it helps to investigate, is paramount for its effective utilization in advancing our knowledge of endocrine function and developing new therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]
- 7. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Hydrocortisone-d2: Structure, Properties, and Bioanalytical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Hydrocortisone-d2, a deuterium-labeled stable isotope of hydrocortisone (cortisol). It is designed to serve as a technical resource, detailing its chemical structure, physicochemical properties, and, most critically, its application as an internal standard in quantitative bioanalysis. The guide includes a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and contextualizes its biological relevance through a detailed examination of the glucocorticoid signaling pathway.
Chemical Structure and Physicochemical Properties
Hydrocortisone, known endogenously as cortisol, is a primary glucocorticoid steroid hormone produced by the adrenal cortex.[1][2] this compound is a synthetic variant of this hormone where two hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution is crucial for its use as an internal standard, as it makes the molecule chemically almost identical to the analyte but mass-spectrometrically distinct.
The primary utility of deuterium labeling is to create a compound that co-elutes chromatographically with the non-labeled analyte and exhibits similar ionization efficiency and fragmentation patterns, but can be distinguished by its higher mass-to-charge ratio (m/z) in a mass spectrometer.[3]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of hydrocortisone and its deuterated analog. While specific experimental data for properties like melting point and solubility of this compound are not widely published, they are expected to be nearly identical to those of the parent compound.
| Property | Hydrocortisone | This compound | Reference(s) |
| Synonyms | Cortisol, 17-Hydroxycorticosterone | Cortisol-d2 | [4][5] |
| Chemical Formula | C₂₁H₃₀O₅ | C₂₁H₂₈D₂O₅ | [4][6] |
| Molecular Weight | 362.46 g/mol | Approx. 364.47 g/mol | [4][7] |
| CAS Number | 50-23-7 | 1257650-73-9 | [3][7] |
| Melting Point | 205-222 °C | Expected to be similar to Hydrocortisone | [1][5] |
| Water Solubility | 0.28 mg/mL (at 25°C) | Expected to be similar to Hydrocortisone | [1][5] |
| Appearance | White crystalline powder | White crystalline powder | [5] |
Application in Quantitative Bioanalysis
The principal application of this compound is as an internal standard (IS) in quantitative mass spectrometry-based assays, which are considered the gold standard for steroid analysis.[3][8] In such an assay, a known quantity of this compound is added ("spiked") into every biological sample (e.g., plasma, serum, urine) at the beginning of the sample preparation process.[8]
The IS perfectly mimics the analyte (endogenous hydrocortisone) through extraction, purification, and chromatographic separation steps. Any loss of analyte during this process will be matched by a proportional loss of the IS. In the mass spectrometer, the instrument measures the peak area ratio of the analyte to the IS. This ratio is then used to calculate the exact concentration of the analyte in the original sample by interpolating from a calibration curve, thereby correcting for experimental variability and ensuring high precision and accuracy.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of hydrocortisone in a biological matrix using this compound as an internal standard.
Experimental Protocol: Quantification of Hydrocortisone in Human Serum by LC-MS/MS
This section provides a representative, detailed methodology synthesized from established protocols for the analysis of hydrocortisone in a clinical research setting.[9][10][11]
Objective: To accurately quantify the concentration of hydrocortisone in human serum samples.
Internal Standard: this compound.
Materials and Reagents
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate.
-
Standards: Certified reference standards of Hydrocortisone and this compound.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).
-
Biological Matrix: Human serum (drug-free for calibration standards and quality controls).
Preparation of Standards and Samples
-
Stock Solutions: Prepare primary stock solutions of Hydrocortisone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Create a series of Hydrocortisone working solutions by serially diluting the stock solution to prepare calibration standards (e.g., ranging from 1 to 2000 ng/mL).[9]
-
Prepare a this compound internal standard working solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (SPE Method):
-
To 100 µL of serum sample, calibrator, or quality control, add 25 µL of the this compound IS working solution and vortex.
-
Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:methanol with 0.1% formic acid) for injection.[10]
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[11]
-
Gradient Elution: A typical gradient might run from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hydrocortisone Transition: Q1: 363.2 m/z → Q3: 121.0 m/z.[12]
-
This compound Transition: Q1: 365.2 m/z → Q3: 122.0 m/z (or other appropriate fragment).
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Hydrocortisone / this compound) against the nominal concentration of the prepared calibrators.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.
-
Calculate the concentration of hydrocortisone in the unknown samples by interpolating their measured peak area ratios against the calibration curve.
Biological Context: The Glucocorticoid Signaling Pathway
Hydrocortisone exerts its wide-ranging physiological effects, including metabolic regulation and immunosuppression, by activating the glucocorticoid receptor (GR).[13][14] Understanding this pathway is crucial for drug development professionals working with corticosteroids. The classical genomic signaling mechanism is initiated when hydrocortisone, a small lipophilic molecule, diffuses across the cell membrane.[14]
In the cytoplasm, the GR is held in an inactive state within a multiprotein complex that includes heat shock proteins (HSPs).[14] The binding of hydrocortisone induces a conformational change in the GR, causing the dissociation of these chaperone proteins.[15] This activated GR-ligand complex then translocates into the nucleus.[14][15]
Inside the nucleus, the activated receptors form homodimers and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[16] This binding can either enhance or suppress the transcription of these genes, thereby modulating protein synthesis and cellular function.[15][16] This genomic action is the primary mechanism behind the therapeutic effects of glucocorticoids.
Signaling Pathway Visualization
The following diagram illustrates the key steps of the classical genomic glucocorticoid receptor signaling pathway.
References
- 1. Hydrocortisone | 50-23-7 [chemicalbook.com]
- 2. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mpbio.com [mpbio.com]
- 6. Hydrocortisone acetate-d2 | C23H32O6 | CID 138402723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrocortisone [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 16. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterated Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterated hydrocortisone. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details established synthetic routes, experimental protocols, and quantitative data to facilitate the preparation of isotopically labeled hydrocortisone, a critical tool in pharmacokinetic and mechanistic studies.
Introduction
Hydrocortisone, a glucocorticoid steroid hormone, plays a vital role in a wide range of physiological processes, including metabolism, immune response, and inflammation. Deuterium-labeled hydrocortisone serves as an indispensable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic research. The substitution of hydrogen with deuterium atoms allows for the precise tracking and quantification of the molecule in biological systems without altering its fundamental chemical properties. This guide explores the key synthetic strategies for introducing deuterium into the hydrocortisone scaffold.
Synthetic Strategies and Experimental Protocols
Several synthetic routes have been established for the preparation of deuterated hydrocortisone. The primary methods involve reductive deuteration of unsaturated precursors, multi-step synthesis from commercially available starting materials, and hydrogen-deuterium exchange reactions.
Method 1: Reductive Deuteration of Prednisolone
One of the most direct methods for introducing deuterium into the A-ring of the steroid nucleus is the reductive deuteration of prednisolone. This approach utilizes a heterogeneous catalyst in a deuterated solvent under a deuterium atmosphere to achieve saturation of the double bonds with deuterium atoms.
Experimental Protocol:
A detailed protocol for the reductive deuteration of prednisolone is as follows:
-
Reaction Setup: In a suitable reaction vessel, dissolve prednisolone in deuterated acetic acid (CH₃COOD).
-
Catalyst Addition: Add 5% rhodium on alumina (Rh/Al₂O₃) catalyst to the solution.
-
Deuteration: Place the reaction mixture under a deuterium gas (D₂) atmosphere.
-
Reaction Conditions: Stir the reaction at room temperature for a specified period to ensure complete reduction and deuteration.
-
Work-up: After the reaction is complete, filter the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting deuterated product, primarily a mixture of deuterated tetrahydrocortisol and allo-tetrahydrocortisol, using chromatographic techniques such as liquid chromatography.
This method results in the incorporation of deuterium atoms at positions C-1, C-2, C-3, C-4, and C-5 of the steroid A-ring.[1]
Method 2: Multi-step Synthesis from Cortisone Acetate
A more complex, multi-step synthesis starting from cortisone acetate allows for the specific deuteration at positions C-6 and C-7. This method involves the formation of a Δ⁴,⁶-dieneone intermediate, which is then subjected to deuteration.
Experimental Protocol:
The key steps for this synthetic route are outlined below:
-
Formation of the Δ⁴,⁶-dieneone: Convert commercially available cortisone acetate to the corresponding Δ⁴,⁶-dieneone intermediate.
-
Protection of the Side Chain: To avoid unwanted side reactions, the dihydroxyacetone side chain at C-17 is protected, for instance, as a bismethylenedioxy (BMD) derivative. This yields the key intermediate, 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione.[2][3][4]
-
Deuteration: The protected dieneone intermediate is then subjected to catalytic deuteration to introduce deuterium at the C-6 and C-7 positions.
-
Deprotection: Removal of the protecting group from the side chain yields the desired [6,7-²H]-cortisone.
-
Reduction to Hydrocortisone: The 11-keto group of the deuterated cortisone can then be stereoselectively reduced to the 11β-hydroxyl group to yield the final deuterated hydrocortisone.
Method 3: Hydrogen-Deuterium Exchange and Reductive Deuteration of Protected Cortisone
This method allows for the preparation of hydrocortisone deuterated at positions C-9, C-11, and C-12. The synthesis commences with the protection of the cortisone side chain, followed by a sequence of exchange and reduction reactions.
Experimental Protocol:
The procedure for this synthesis is as follows:
-
Side Chain Protection: Protect the C-17 dihydroxyacetone side chain of cortisone, for example, as a bismethylenedioxy (BMD) derivative (cortisone-BMD).
-
Hydrogen-Deuterium Exchange: Perform a hydrogen-deuterium exchange reaction using a strong deuterated base, such as 6.5% sodium deuteroxide (NaOD) in deuterated methanol (MeOD).[5] This step introduces deuterium at enolizable positions.
-
C-3 Carbonyl Protection: Protect the C-3 carbonyl group, for instance, as a semicarbazone.[5]
-
Reductive Deuteration: Carry out a reductive deuteration at the C-11 position using a deuterated reducing agent like sodium borodeuteride (NaBD₄).[5]
-
Removal of Exchangeable Deuterium and Deprotection: Remove any exchangeable deuterium atoms by treating with a non-deuterated protic solvent and a base (e.g., 6.5% NaOH in MeOH), followed by the removal of the protecting groups to afford the final [9,11,12,12-²H₄]-hydrocortisone.[5]
Quantitative Data
The isotopic purity and distribution of the synthesized deuterated hydrocortisone are critical parameters for its use in quantitative studies. These are typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Method | Deuterated Product | Isotopic Purity/Distribution | Reference |
| Reductive Deuteration of Prednisolone | Tetrahydrocortisol-d₅ (THF-d₅) | 86.17 atom% D for the [²H₅]-form | [1] |
| Reductive Deuteration of Prednisone | Tetrahydrocortisone-d₅ (THE-d₅) | 81.90 atom% D for the [²H₅]-form | [1] |
| H/D Exchange & Reductive Deuteration | Hydrocortisone-d₄ | d₃: 21.2%, d₄: 78.1%, d₅: 0.74% | [5] |
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key biological pathway involving hydrocortisone and the general workflows of the described synthetic methods.
Caption: Glucocorticoid receptor signaling pathway of hydrocortisone.
Caption: Reductive deuteration of prednisolone workflow.
Caption: Synthesis from cortisone acetate workflow.
Caption: H/D exchange and reductive deuteration workflow.
Conclusion
The synthesis of deuterated hydrocortisone is a crucial aspect of modern pharmaceutical research and development. The methodologies presented in this guide provide a foundation for the preparation of these essential labeled compounds. The choice of synthetic route will depend on the desired labeling pattern and the available starting materials. Careful execution of the experimental protocols and thorough analytical characterization are paramount to obtaining high-quality deuterated hydrocortisone for use in sensitive analytical and metabolic studies.
References
- 1. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Deuterated Corticosteroids: A Technical Guide to Hydrocortisone-d2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of deuterated hydrocortisone and cortisone, focusing on their synthesis, analytical quantification, and biological significance. This document serves as a critical resource for researchers leveraging these stable isotope-labeled compounds in pharmacokinetic studies, metabolic research, and as internal standards for mass spectrometry-based assays.
Introduction to Deuterated Corticosteroids
Deuterated corticosteroids, such as Hydrocortisone-d2 and Cortisone-d2, are synthetic analogs of endogenous steroid hormones where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher mass without significantly altering the chemical properties of the molecule. This key feature makes them invaluable tools in analytical chemistry, particularly in mass spectrometry, where they serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological matrices.[1][2]
Physicochemical Properties and Identification
Several deuterated forms of hydrocortisone and the related compound cortisone are commercially available, each with a unique Chemical Abstracts Service (CAS) number that specifies the location and number of deuterium atoms. The accurate identification of the specific deuterated analog is crucial for experimental design and data interpretation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Melting Point (°C) |
| Hydrocortisone-1α,2α-d2 | 1257650-73-9 | C₂₁H₂₈D₂O₅ | 364.47 | 98 atom % D | 211-214 |
| Cortisol-1,2-d2 | 79037-25-5 | C₂₁H₂₈D₂O₅ | 364.48 | > 98% | 211 - 214 |
| Cortisone-d2 | 2687960-86-5 | C₂₁H₂₆D₂O₅ | 362.47 | 95% (Chemical Purity) | Not specified |
Table 1: Summary of Quantitative Data for Deuterated Hydrocortisone and Cortisone Analogs.[3][4][5]
Experimental Protocols
The following sections detail established methodologies for the synthesis and analysis of deuterated corticosteroids.
Synthesis of Deuterated Corticosteroids
The synthesis of deuterated corticosteroids typically involves hydrogen-deuterium exchange reactions or reductive deuteration.[6]
Example Protocol: Synthesis of [6,7-²H]cortisone [7]
This method describes the synthesis of isotopically labeled cortisone from commercially available cortisone acetate.
-
Intermediate Formation: The synthesis proceeds through a Δ(4,6)-dieneone intermediate derived from cortisone acetate.
-
Hydrolysis and Derivatization: The side-chain ester of the Δ(4,6)-dieneone is hydrolyzed. Subsequent derivatization yields the key intermediate, 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione.
-
Deuteration: The key intermediate is then subjected to deuteration to yield the desired [6,7-²H]cortisone. Direct deuteration of the dienone acetate was found to be unsuccessful.[7]
Reductive Deuteration for Multi-Labeled Cortisol Metabolites [8]
A method for preparing multi-labeled tetrahydrocortisol and tetrahydrocortisone involves the reductive deuteration of prednisolone or prednisone.
-
Reaction Setup: The reaction is performed in CH₃COOD with 5% rhodium on alumina as a catalyst.
-
Deuterium Atmosphere: The reaction is carried out under a deuterium atmosphere to introduce deuterium atoms at positions C-1, C-2, C-3, C-4, and C-5 of the steroid ring A.[8]
Quantification in Biological Samples using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of corticosteroids in biological matrices.[9][10] Deuterated corticosteroids are essential as internal standards in these assays to correct for matrix effects and variations during sample preparation and analysis.[11]
Sample Preparation: Supported Liquid Extraction (SLE) [10][12]
-
Sample Spiking: Spike 200 µL of serum or plasma with 20 µL of the deuterated internal standard mix.
-
Dilution and Mixing: Dilute the sample with 200 µL of deionized water and agitate for 5 minutes.
-
SLE Cartridge Loading: Load the diluted sample onto a supported liquid extraction (SLE) cartridge.
-
Elution: After a 5-minute waiting period, elute the analytes with 700 µL of tert-butyl methyl ether (TBME).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 100 µL of a methanol-water (1:1, v/v) solution.
LC-MS/MS Analysis [10]
-
Chromatographic Separation:
-
Column: Agilent Poroshell 120 C18 column (2.1 mm x 75 mm, 2.7 µm).[9]
-
Mobile Phase A: 0.2 mM ammonium fluoride in water.
-
Mobile Phase B: 0.2 mM ammonium fluoride in methanol.
-
Gradient: A linear gradient is employed, starting from 10% B and increasing to 98% B over a total run time of 10 minutes.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Source Temperature: 550°C.
-
Ion Spray Voltage: 4500 V.
-
Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
-
Biological Significance and Signaling Pathways
Hydrocortisone, a glucocorticoid, exerts its diverse physiological effects by binding to the glucocorticoid receptor (GR).[13] The signaling cascade initiated by this binding ultimately modulates the transcription of target genes, leading to anti-inflammatory, immunosuppressive, and metabolic effects.[14][15]
Glucocorticoid Receptor Signaling Pathway
The binding of hydrocortisone to the cytosolic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus.[16][17] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby regulating gene expression.[13]
Experimental Workflow for Stable Isotope Tracer Studies
Deuterated corticosteroids are instrumental in stable isotope tracer studies designed to investigate metabolic pathways and flux rates in vivo.[18][19][20][21]
Conclusion
Deuterated hydrocortisone and its analogs are indispensable tools for modern biomedical research. Their use as internal standards ensures the accuracy and reliability of quantitative analytical methods, while their application in stable isotope tracer studies provides profound insights into the dynamics of corticosteroid metabolism and action. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of these powerful research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-92652-5mg | Cortisol-1,2-d2 [79037-25-5] Clinisciences [clinisciences.com]
- 4. Cortisone (1,2-Dâ, 98%) CP 95% - Cambridge Isotope Laboratories, DLM-8863-PK [isotope.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 18. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Hydrocortisone-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone-d2, the deuterated analog of the glucocorticoid hormone hydrocortisone, serves as an invaluable tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly accurate quantification of hydrocortisone in biological matrices using mass spectrometry-based techniques. The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled compound without significantly altering its chemical behavior. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of the relevant biological pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are largely comparable to those of unlabeled hydrocortisone. The introduction of deuterium atoms results in a negligible change in its macroscopic physical properties but provides a crucial mass difference for analytical applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Pregn-4-ene-3,20-dione-1,2-d2, 11,17,21-trihydroxy-, (11β)- | [1] |
| Molecular Formula | C₂₁H₂₈D₂O₅ | [1] |
| Molecular Weight | 364.47 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 211-214 °C (for Hydrocortisone) | [2] |
| Boiling Point | Not available | |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |
Table 2: Solubility Data of Hydrocortisone (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Water | Nearly insoluble (0.28 mg/mL at 25°C) | [3][4] |
| Ethanol | Sparingly soluble (~2 mg/mL) | [5][6] |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble (~20 mg/mL) | [5] |
| Chloroform | Slightly soluble | [6] |
| Methanol | Sparingly soluble | [6] |
| Acetone | Soluble | [2] |
Table 3: Spectroscopic and Chromatographic Data of this compound
| Data Type | Description | Reference |
| ¹H NMR Spectrum | Consistent with the structure of this compound. | [1] |
| Mass Spectrum (MS) | Consistent with the structure and isotopic labeling of this compound. | [1] |
| Infrared (IR) Spectrum | Characteristic peaks for hydrocortisone include ~3400 cm⁻¹ (O-H), ~2900 cm⁻¹ (C-H), and 1600-1700 cm⁻¹ (C=O). | [7] |
| Purity (HPLC) | 98.56% | [1] |
| Isotopic Enrichment | 98.05% (d2 = 97.08%, d1 = 1.93%, d0 = 0.99%) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and use of this compound.
Determination of Melting Point (Capillary Method)
This protocol is based on the standard pharmacopeial method for determining the melting point of crystalline solids.
-
Apparatus : Melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor, capillary tubes (one end sealed).
-
Sample Preparation : A small amount of finely powdered, dry this compound is introduced into a capillary tube to a packed height of 2-3 mm.
-
Procedure :
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 10-20°C per minute to determine an approximate melting range.
-
The apparatus is allowed to cool. A fresh sample is prepared.
-
The temperature is then raised rapidly to about 5°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.
-
Determination of Solubility (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
-
Materials : this compound, selected solvents (e.g., water, ethanol, DMSO), analytical balance, vials with screw caps, orbital shaker with temperature control, filtration or centrifugation system, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure :
-
An excess amount of this compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
The mixture is shaken until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC-UV.
-
The solubility is calculated based on the measured concentration and the dilution factor.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
-
Instrumentation : HPLC system with a UV detector, C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Sample Preparation : A stock solution of this compound is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection Wavelength : 254 nm
-
Column Temperature : Ambient or controlled (e.g., 25°C)
-
-
Procedure :
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
The prepared sample solution is injected onto the column.
-
The chromatogram is recorded, and the retention time of the main peak corresponding to this compound is noted.
-
Purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a typical workflow for the use of this compound as an internal standard for the quantification of hydrocortisone in a biological matrix like serum.
-
Instrumentation : LC-MS/MS system (including a triple quadrupole mass spectrometer), C18 analytical column.
-
Sample Preparation (Protein Precipitation) :
-
To a 100 µL aliquot of serum, add a known amount of this compound solution (internal standard).
-
Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Conditions :
-
Mobile Phase : Gradient elution with water and methanol/acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive mode.
-
Mass Spectrometry : Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both hydrocortisone and this compound are monitored.
-
-
Procedure :
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the amount of hydrocortisone in the sample by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of hydrocortisone and a constant concentration of the internal standard.
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone, and by extension this compound, exerts its biological effects primarily through the glucocorticoid receptor (GR). The signaling pathway is a complex process involving genomic and non-genomic mechanisms.
Caption: Genomic signaling pathway of Hydrocortisone via the Glucocorticoid Receptor.
Experimental Workflow for Pharmacokinetic Analysis
The use of this compound as an internal standard is crucial for accurate pharmacokinetic studies of hydrocortisone. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for the pharmacokinetic analysis of Hydrocortisone using this compound as an internal standard.
Conclusion
This compound is an essential analytical tool for researchers in pharmacology, endocrinology, and drug metabolism. Its well-defined physical and chemical properties, coupled with its identical biological activity to endogenous hydrocortisone, make it the gold standard internal standard for quantitative mass spectrometry. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hydrocortisone CAS#: 50-23-7 [m.chemicalbook.com]
- 3. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 4. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. researchgate.net [researchgate.net]
Understanding Deuterium-Labeled Steroids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of deuterium-labeled steroids, covering their synthesis, analytical methodologies, and diverse applications in research and drug development. The strategic substitution of hydrogen with its stable isotope, deuterium, offers significant advantages in quantitative analysis, metabolic studies, and the development of new therapeutics with improved pharmacokinetic profiles.
Core Concepts: The Power of Deuterium Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Its nucleus contains one proton and one neutron, making it approximately twice as heavy as protium (¹H). This mass difference is the foundation of the utility of deuterium labeling in the study of steroids.
The key principle underpinning many applications is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[1] This phenomenon is particularly relevant in steroid metabolism, which is often mediated by cytochrome P450 (CYP) enzymes that catalyze C-H bond cleavage.[2]
The primary applications of deuterium-labeled steroids stem from two key properties:
-
Mass Differentiation: The increased mass of deuterated steroids allows for their clear distinction from their endogenous, non-labeled counterparts by mass spectrometry (MS). This is the basis for their widespread use as internal standards in quantitative assays.[3][][5]
-
Altered Metabolism (KIE): The KIE can be exploited to slow down the metabolism of a steroid at specific sites, leading to a longer half-life and potentially improved pharmacokinetic properties.[1][6][7]
Synthesis of Deuterium-Labeled Steroids
The introduction of deuterium into a steroid molecule can be achieved through various synthetic strategies. The choice of method depends on the desired location and number of deuterium atoms.
Common Synthetic Approaches:
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced to hydroxyl groups with the introduction of deuterium using reagents like sodium borodeuteride (NaBD₄).[8][9]
-
Base-Catalyzed Exchange: Protons on carbons adjacent to a carbonyl group can be exchanged for deuterium by treatment with a base in the presence of deuterium oxide (D₂O).[10]
-
Grignard Reactions with Deuterated Reagents: Deuterated alkyl groups can be introduced by reacting a suitable steroid precursor with a deuterated Grignard reagent (e.g., CD₃MgI).[11][12]
-
Catalytic Deuteration: Double bonds can be saturated with deuterium using a catalyst (e.g., palladium on carbon) and deuterium gas (D₂).
A review of published procedures highlights various methods for preparing deuterium-labeled analogs of naturally occurring steroid hormones.[3]
Analytical Methodologies: Quantification and Characterization
Mass spectrometry, coupled with chromatographic separation, is the cornerstone for the analysis of deuterium-labeled steroids.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][13][14] Deuterium-labeled steroids are ideal internal standards for these methods because they have nearly identical chemical and physical properties to the endogenous analyte, co-eluting during chromatography and exhibiting similar ionization efficiency.[14] This co-elution minimizes variations in sample preparation and analysis, leading to highly accurate and precise quantification.[14][15][16]
Table 1: Quantitative Data for Analytical Methods
| Analyte | Method | Internal Standard | LLOQ | LOD | Application | Reference |
| Cortisol-d₃ | LC-MS | - | 2.73 nmol/L | 1.37 nmol/L | Determination of 24-hour cortisol production rate | [17][18] |
| Cortisol | GC-MS | Cortisol-d₅ | - | 1.02 ng per injection | Quantification in human plasma | [15] |
| Cortisol, Cortisone & Isotopomers | LC-MS/MS | d₄-Cortisol | 2 ng/mL | - | Studying 11β-HSD1 activity | [13] |
| Estradiol | GC-MS with electron capture negative chemical ionization and tandem MS | - | 0.063 pg/mL | - | Quantification in plasma | [14] |
Isotopic Purity Determination
Ensuring the isotopic purity of a deuterium-labeled standard is critical for accurate quantification. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[19][20][21] HR-MS can distinguish between the different isotopologues (e.g., d₀, d₁, d₂, etc.) and their relative abundances can be used to calculate the isotopic purity.[19][21] ¹H NMR can confirm the position of deuterium labeling by the disappearance or reduction of a proton signal, while ²H NMR provides a direct measure of isotopic enrichment.[19]
Table 2: Isotopic Purity of Commercially Available Deuterium-Labeled Compounds
| Compound | Calculated Isotopic Purity (%) |
| BEN-d₂ | 94.7 |
| TAM-d₄ | 99.5 |
| OXY-d₅ | 98.8 |
| EPL-d₃ | 99.9 |
| PRO-d₇ | 96.5 |
| Data from a study evaluating isotopic enrichment using HR-MS.[20] |
Key Applications in Research and Drug Development
Metabolic Studies and Pharmacokinetics
Deuterium-labeled steroids are invaluable tools for tracing the metabolic fate of steroids in vivo. By administering a deuterated steroid and analyzing biological samples (e.g., plasma, urine) by MS, researchers can identify metabolites and determine rates of production, clearance, and interconversion.[10][16][22][23]
For example, continuous infusion of deuterium-labeled cortisol has been used to measure the 24-hour cortisol production rate in humans, providing insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis.[17] Similarly, deuterated estrogens have been used to estimate estrogen production rates in both pre- and post-menopausal women.[22][24]
Drug Development: The "Deuterium Switch"
The kinetic isotope effect can be strategically employed in drug development to create "heavy" drugs with improved metabolic profiles.[6][25] By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed, potentially leading to:
-
Improved metabolic stability and longer half-life [6]
-
Lower and less frequent dosing [6]
-
Reduced formation of toxic metabolites [6]
-
Enhanced safety and efficacy [1]
A notable example in the steroid field is the development of d3-testosterone. In non-clinical studies, this deuterated version of testosterone showed high resistance to metabolism to estradiol, the primary estrogen metabolite.[7] This could potentially reduce estrogen-related side effects associated with testosterone therapy.[7]
Glucocorticoid Receptor Interaction Studies
Deuterium has also been used to probe the mechanism of steroid-receptor interactions. Studies using heavy water (D₂O) have investigated the kinetic deuterium isotope effects on the association and dissociation of steroids with the glucocorticoid receptor.[26][27] These experiments have provided evidence for the role of hydrogen bonding in the binding of glucocorticoids to their receptor.[26]
Experimental Protocols
Synthesis of [6,7,7-²H₃]-Steroids
This method describes a general procedure for introducing three deuterium atoms into Δ⁵-steroids.[10]
-
Preparation of the 6-oxo-3α,5α-cyclosteroid: Start with the corresponding Δ⁵-sterol or steroid.
-
Base Exchange: Treat the 6-oxo-3α,5α-cyclosteroid with a base in the presence of deuterium oxide (D₂O) to introduce two deuterium atoms at the C-7 position.
-
Reduction: Reduce the 6-oxo group using sodium borodeuteride (NaBD₄) to introduce a third deuterium atom at the C-6 position.
-
Rearrangement: Rearrange the resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid to yield the desired [6,7,7-²H₃]-Δ⁵ sterol or steroid.
Sample Preparation for LC-MS/MS Analysis of Cortisol
This protocol is for the extraction of cortisol from plasma samples for quantification using a deuterated internal standard.[17][18]
-
Sample Collection: Collect blood samples and separate the plasma.
-
Internal Standard Addition: Add a known amount of deuterium-labeled cortisol (e.g., cortisol-d₄) to the plasma samples and calibrators.
-
Liquid-Liquid Extraction: Extract the steroids from the plasma using an organic solvent such as ethyl acetate.
-
Centrifugation and Evaporation: Centrifuge to separate the layers and transfer the organic layer to a new tube. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Conclusion
Deuterium-labeled steroids are a powerful and versatile tool in steroid research and development. Their use as internal standards in mass spectrometry has revolutionized the quantitative analysis of steroid hormones, providing unparalleled accuracy and precision. Furthermore, the strategic application of the kinetic isotope effect offers a promising avenue for the development of novel steroid-based therapeutics with improved pharmacokinetic and safety profiles. As analytical technologies continue to advance, the applications of deuterium-labeled steroids are expected to expand, further enhancing our understanding of steroid biology and facilitating the creation of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. businesswire.com [businesswire.com]
- 8. Synthesis of Deuterium-Labeled Steroid 3,6-Diols | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of cortisol in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. karger.com [karger.com]
- 25. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinetic deuterium isotope effects in glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Fate of Hydrocortisone-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic fate of Hydrocortisone-d2. Given that deuterated compounds typically follow the same metabolic pathways as their non-deuterated counterparts, this guide is based on the well-established in vitro metabolism of hydrocortisone (cortisol). The primary difference expected for this compound would be a potential alteration in the rate of metabolism (a kinetic isotope effect) if the deuterium substitution is at a site of metabolic attack. This document outlines the principal metabolic pathways, presents key quantitative data from in vitro studies, and details the experimental protocols necessary to conduct such research.
Introduction: Hydrocortisone and the Role of Deuteration
Hydrocortisone (also known as cortisol) is a primary glucocorticoid hormone essential for the regulation of metabolism, immune response, and stress. Its therapeutic form is widely used to treat inflammation, adrenal insufficiency, and other conditions. Understanding its metabolic profile is critical for predicting its efficacy, clearance, and potential for drug-drug interactions.
The use of deuterated analogs like this compound in metabolic studies serves several key purposes. Deuterium substitution can strategically slow down metabolic reactions at the site of labeling, a phenomenon known as the kinetic isotope effect. This allows researchers to elucidate metabolic pathways by observing the accumulation of specific metabolites. Furthermore, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).
Primary Metabolic Pathways in Vitro
The in vitro metabolism of hydrocortisone is complex, involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The main pathways can be categorized by the subcellular fraction in which the responsible enzymes are located: microsomal and cytosolic.
Microsomal Metabolism:
-
Oxidation: The most prominent oxidative reaction is 6β-hydroxylation, predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme, to form 6β-hydroxycortisol.[1][2] This pathway is often used as a biomarker for CYP3A4 activity.[3]
-
Dehydrogenation: The reversible conversion of hydrocortisone to its inactive metabolite, cortisone, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2).[4][5][6] In liver microsomes, 11β-HSD1 acts as a reductase, converting cortisone back to hydrocortisone, while 11β-HSD2, primarily a dehydrogenase, is found in other tissues like the kidney.[6]
Cytosolic Metabolism:
-
A-Ring Reduction: In the liver cytosol, hydrocortisone undergoes reduction of its A-ring. This process is initiated by 5α- or 5β-reductases, followed by 3α-hydroxysteroid dehydrogenase, leading to the formation of tetrahydrocortisols (THF and allo-THF) and tetrahydrocortisone (THE).[7][8][9]
The following diagram illustrates the major in vitro metabolic pathways of hydrocortisone.
Quantitative Data: Enzyme Kinetics
The following tables summarize key enzyme kinetic parameters for the major metabolic pathways of hydrocortisone determined in human liver in vitro systems.
Table 1: Kinetics of CYP3A4-Mediated 6β-Hydroxylation
| Substrate | Km (μM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (CLint, mL/min/nmol CYP3A4) | Reference |
|---|---|---|---|---|
| Cortisol | 148 ± 25 | 27 ± 2 | 0.18 | [1][2] |
| Cortisol | 15.2 ± 2.1 | 6.43 ± 0.45 (pmol/min/mg protein) | N/A |[8] |
Table 2: Kinetics of Cytosolic A-Ring Reduction
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
|---|
| Cortisol 4-ene-reductase | Cortisol | 26.5 ± 11.2 | 107.7 ± 46.0 |[8] |
Table 3: Kinetics of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
| Enzyme | Tissue/System | Substrate | Km (μM) | Vmax (pmol/h/mg protein) | Reference |
|---|---|---|---|---|---|
| 11β-HSD1 | Human Liver | Cortisone | 0.3 | N/A | [4] |
| 11β-HSD1 | Human Liver | Cortisol | 2.1 | N/A | [4] |
| 11β-HSD | Cultured Cytotrophoblast | Cortisol | 0.137 | 128 |[10] |
Note: N/A indicates data not available in the cited sources.
Detailed Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of this compound using human liver microsomes.
Objective
To determine the rate of disappearance of this compound and identify the metabolites formed upon incubation with human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid
-
Ultrapure water
-
Reference standards for potential metabolites (e.g., 6β-hydroxycortisol, cortisone)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂ in the phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a working solution by diluting with the phosphate buffer. The final organic solvent concentration in the incubation should be less than 1%.
-
-
Incubation Setup:
-
Thaw pooled human liver microsomes on ice. Dilute the microsomes with the 0.1 M phosphate buffer to achieve a final protein concentration of 0.5 to 1.0 mg/mL in the incubation mixture.
-
In a microcentrifuge tube, combine the diluted microsome suspension and the this compound working solution. The typical substrate concentration for kinetic studies ranges from 1 to 50 µM.[3]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. The final incubation volume is typically 0.5 mL.[3]
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile. The '0' minute time point serves as a negative control, with the acetonitrile added before the NADPH system.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[11]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analytical Method: LC-MS/MS
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize parent-to-product ion transitions for this compound and its expected metabolites (e.g., 6β-hydroxycortisol-d2, cortisone-d(n)). The use of a deuterated internal standard (if different from the analyte) is recommended for accurate quantification.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the metabolic half-life (t₁/₂) and calculate the in vitro intrinsic clearance (CLᵢₙₜ).
-
Identify and quantify metabolites by comparing their retention times and mass spectra to authentic reference standards.
-
Conclusion
The in vitro metabolic fate of this compound is governed by a well-defined set of enzymatic reactions, primarily mediated by CYP3A4 in the microsomes and reductases in the cytosol. This guide provides the foundational knowledge, quantitative data, and detailed protocols for researchers to investigate its metabolism. The use of deuterated substrates, coupled with robust in vitro models and sensitive analytical techniques like LC-MS/MS, is crucial for elucidating metabolic pathways and predicting in vivo behavior, thereby supporting drug development and fundamental research in steroid biology.
References
- 1. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortisol metabolism in vitro--III. Inhibition of microsomal 6 beta-hydroxylase and cytosolic 4-ene-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortisol metabolism in healthy young adults: sexual dimorphism in activities of A-ring reductases, but not 11beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Hydrocortisone-d2 Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preliminary investigation into the pharmacokinetics of Hydrocortisone-d2. As a deuterated analog of the endogenous glucocorticoid hydrocortisone (cortisol), this compound is a valuable tool for metabolic and pharmacokinetic studies. The substitution of deuterium for hydrogen atoms allows for its differentiation from endogenous hydrocortisone, enabling precise tracking and quantification in biological systems. Due to the limited availability of specific quantitative pharmacokinetic data for this compound in the public domain, this guide leverages the well-documented pharmacokinetic profile of its non-deuterated counterpart, hydrocortisone, as a crucial reference. This document outlines the pharmacokinetic parameters of hydrocortisone, details established experimental methodologies for its analysis, and illustrates the core signaling pathways of corticosteroids.
Data Presentation: Pharmacokinetic Parameters of Hydrocortisone
Table 1: Pharmacokinetic Parameters of Oral Hydrocortisone in Healthy Adults
| Parameter | Value | Units | Reference |
| Cmax (Maximum Concentration) | 82.0 - 300 | ng/mL | [1][2] |
| Tmax (Time to Maximum Concentration) | 0.63 - 1.11 | hours | [1][2] |
| AUC₀-∞ (Area Under the Curve) | 562.8 - 1180.8 | h*ng/mL | [1] |
| t½ (Half-life) | ~1.7 | hours | [2] |
| Oral Bioavailability | ~96 | % | [2][3] |
| Clearance (Total) | 12.85 | L/h | [4] |
Table 2: Pharmacokinetic Parameters of Intravenous Hydrocortisone in Healthy Adults
| Parameter | Value (for a 20 mg dose) | Units | Reference |
| t½ (Elimination Half-life) | 1.7 - 1.9 | hours | [2][5] |
| Clearance | 18 | L/hr | [2] |
| Vdss (Volume of Distribution at Steady State) | 26.0 - 34 | L | [2][5] |
Experimental Protocols
The investigation of this compound pharmacokinetics relies on robust and sensitive analytical methodologies. The gold standard for the quantification of deuterated steroids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A critical step in the analysis is the efficient extraction of the analyte from the biological matrix (typically plasma or serum) while minimizing interference from endogenous compounds.
-
Sample Collection: Blood samples are collected at predetermined time points following the administration of this compound.
-
Internal Standard Addition: A deuterated internal standard (e.g., Cortisol-d4) is added to the plasma or serum samples.[6]
-
Protein Precipitation: Proteins in the sample are precipitated, often using a solvent like methanol.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The analyte is extracted from the supernatant. Supported liquid extraction (SLE) is a high-throughput alternative to conventional liquid-liquid extraction.[7][8] For SPE, Oasis® HLB columns can be used, with the steroids eluted with methanol.[6]
-
Drying: The organic solvent containing the extracted analyte is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection of this compound.
-
Chromatographic Separation: A C18 column is commonly used to separate hydrocortisone from other components in the sample.[9] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.[9]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of this compound and the internal standard. The transitions monitored would be specific to the precursor and product ions of this compound and the internal standard.
Mandatory Visualization
Signaling Pathway
Corticosteroids exert their effects through genomic pathways. The primary mechanism involves binding to the glucocorticoid receptor (GR) in the cytoplasm.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound in a clinical research setting.
References
- 1. Achieving a physiological cortisol profile with once-daily dual-release hydrocortisone: a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantitative Analysis: An In-depth Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within the realms of drug development, clinical research, and proteomics, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for these applications. However, the inherent variability in sample preparation, chromatographic separation, and ionization can lead to significant inaccuracies. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry, the undisputed gold standard for achieving robust and reliable quantitative data.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The fundamental principle underpinning the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms (¹H) have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[1][2][3]
Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[2] This chemical homology ensures that both compounds exhibit the same behavior throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[4][5] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it acts as a perfect surrogate for the analyte. Any losses or variations encountered by the analyte during the analytical process will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[3][4]
Advantages of Employing Deuterated Standards
The use of deuterated internal standards offers a multitude of advantages that significantly enhance the quality and reliability of quantitative mass spectrometry data:
-
Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][6] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective normalization of the signal and mitigating these interferences.[4][7]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Since the deuterated standard behaves identically to the analyte, it compensates for these losses, ensuring that the final calculated concentration is accurate.[2][8]
-
Mitigation of Instrumental Fluctuations: The performance of a mass spectrometer can drift over the course of an analytical run, and injection volumes can vary. A deuterated internal standard provides a constant reference to normalize these instrumental variations.[5][8]
-
Improved Accuracy and Precision: By correcting for the aforementioned sources of error, deuterated standards lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[9][10]
-
Enhanced Method Robustness: Assays that utilize deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher sample throughput and fewer failed analytical runs.[11]
Quantitative Data Presentation: The Impact of Deuterated Standards on Assay Performance
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented in the scientific literature. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy and precision achieved with the use of deuterated standards.
Table 1: Comparison of Assay Performance for the Anticancer Agent Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | Statistical Significance (Variance) |
| Structural Analogue | 96.8 | 8.6 | - |
| Deuterated (D8) Standard | 100.3 | 7.6 | p=0.02 (Significantly Lower Variance) |
Data synthesized from a comparative study on the bioanalysis of Kahalalide F.[9][10]
Table 2: Method Validation Parameters for Immunosuppressants in Whole Blood Using Deuterated Internal Standards
| Analyte | Internal Standard | Correlation Coefficient (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Tacrolimus | [¹³C, D₂]-Tacrolimus | >0.998 | 2.5 - 6.8 | 3.1 - 7.2 | 97.5 - 103.1 |
| Sirolimus | D₃-Sirolimus | >0.997 | 3.1 - 8.1 | 4.5 - 9.3 | 96.9 - 104.5 |
| Everolimus | D₄-Everolimus | >0.998 | 2.9 - 7.5 | 3.8 - 8.7 | 98.0 - 102.9 |
| Mycophenolic Acid | D₃-Mycophenolic Acid | >0.999 | 1.9 - 4.9 | 2.8 - 5.6 | 98.2 - 102.7 |
Data synthesized from a method validation study for immunosuppressants.[1]
Experimental Protocols: A Guide to Implementation
The successful application of deuterated standards in quantitative mass spectrometry relies on well-defined and meticulously executed experimental protocols. The following provides a generalized yet detailed methodology for a typical quantitative LC-MS/MS analysis in a bioanalytical setting.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or as recommended by the supplier.[1][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to create the calibration curve.[8]
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an optimal response on the mass spectrometer.[12]
Sample Preparation (Protein Precipitation Example)
This protocol outlines a common protein precipitation method for extracting an analyte and its deuterated internal standard from a plasma sample.[8]
-
Sample Aliquoting: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice. Vortex each tube to ensure homogeneity. Aliquot 100 µL of each sample into a labeled microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each tube. Vortex vigorously for 1 minute to precipitate the plasma proteins.[8]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.
-
Chromatographic Separation: A reversed-phase C18 column is commonly employed to separate the analyte and internal standard from other matrix components. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate is often used to achieve optimal separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure high selectivity and sensitivity.[8]
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.[8]
-
Response Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.[8]
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[8]
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[8]
Mandatory Visualizations
Experimental Workflow for Quantitative Bioanalysis
Logical Relationship: Compensation for Analytical Variability
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte of interest provides a robust and reliable means to correct for the inherent variability of analytical methods, particularly when dealing with complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny, ultimately contributing to advancements in medicine and science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidelines for reporting quantitative mass spectrometry based experiments in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
Hydrocortisone-d2: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Hydrocortisone-d2. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality, purity, and identity of this stable isotope-labeled internal standard. This document outlines typical analytical data, details the experimental methodologies used for its characterization, and illustrates the relevant biological signaling pathway.
Certificate of Analysis: this compound
A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. As this compound is primarily utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, its CoA is essential for ensuring the accuracy and reliability of such assays.[1][2] The following tables summarize the key quantitative data typically found on a CoA for this compound, based on established specifications for hydrocortisone and the specific requirements for a deuterated standard.
Table 1: Identification and Physical Properties
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₂₁H₂₈D₂O₅ | C₂₁H₂₈D₂O₅ |
| Molecular Weight | 364.48 g/mol | 364.48 |
| Melting Point | 212°C to 217°C | 215.5°C |
| Solubility | Soluble in ethanol | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC | ≥97.5% | 99.8% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | 99.5% |
| Related Substances | HPLC | Report Results | Cortisone: 0.1%, 21-Dehydrocortisol: 0.6% |
| Residual Solvents | GC-FID | As per USP <467> | Conforms |
| Loss on Drying | TGA | ≤0.5% | 0.08% |
| Ash | Gravimetry | ≤0.1% | 0.002% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Purpose: To determine the purity of this compound and to quantify any related steroidal impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: 40°C[3]
Procedure:
-
Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration.
-
Sample Preparation: A sample of the this compound lot is accurately weighed and dissolved in the mobile phase to the same concentration as the standard.
-
Chromatographic Run: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of the main this compound peak in the sample chromatogram to the total area of all peaks. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak.
Mass Spectrometry (MS) for Isotopic Purity
Purpose: To confirm the identity and determine the isotopic purity of this compound.
Instrumentation:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, and infused into the mass spectrometer.
-
Mass Analysis: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The isotopic distribution is analyzed to confirm the incorporation of two deuterium atoms. The isotopic purity is calculated by comparing the intensity of the ion corresponding to this compound to the intensities of ions corresponding to unlabeled hydrocortisone and other isotopic variants.
Thermogravimetric Analysis (TGA) for Loss on Drying
Purpose: To determine the amount of volatile matter, primarily water, in the sample.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in the TGA pan.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature sufficient to drive off volatile components (e.g., 120°C).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The percentage of weight loss is reported as the Loss on Drying.
Visualizations
Signaling Pathway of Hydrocortisone
Hydrocortisone, a glucocorticoid, exerts its effects primarily through the genomic pathway by binding to the glucocorticoid receptor (GR).[4][5][6] The activated GR complex then translocates to the nucleus and modulates the transcription of target genes.[4][6] This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[4]
Caption: Genomic signaling pathway of hydrocortisone.
Experimental Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard.
Caption: Workflow for bioanalytical quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 6. go.drugbank.com [go.drugbank.com]
Methodological & Application
Quantitative Analysis of Cortisol Using Hydrocortisone-d2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, is a critical biomarker for assessing the function of the Hypothalamic-Pituitary-Adrenal (HPA) axis and is implicated in a wide range of physiological processes, including metabolism, immune response, and stress regulation. Accurate and precise quantification of cortisol in biological matrices is essential for clinical diagnostics, pharmacological research, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for cortisol measurement due to its high sensitivity and specificity, which overcomes the limitations of traditional immunoassays, such as cross-reactivity with other steroids.
The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results in LC-MS/MS analysis by compensating for variations in sample preparation and instrument response. Hydrocortisone-d2 (Cortisol-d2) is an ideal internal standard for the quantitative analysis of cortisol as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation. This document provides detailed application notes and protocols for the quantitative analysis of cortisol in biological samples using this compound as an internal standard.
Experimental Protocols
Sample Preparation (Serum/Plasma)
A robust and reproducible sample preparation protocol is critical for accurate cortisol quantification. The following is a common protein precipitation method:
-
Sample Thawing: Allow frozen serum or plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of the serum or plasma sample in a clean microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected cortisol range and instrument sensitivity, a typical starting concentration is 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample. This high ratio of organic solvent to sample volume ensures efficient protein precipitation.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly to ensure the residue is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of cortisol:
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid. |
| Gradient | Start with a low percentage of mobile phase B (e.g., 30-40%), ramp up to a high percentage (e.g., 95%) to elute cortisol, hold for a brief period, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-0.5 min, 40% B; 0.5-2.5 min, 40-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-40% B; 3.1-5.0 min, 40% B. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 - 10 µL. |
Mass Spectrometry (MS) Conditions
A tandem mass spectrometer is used for the detection and quantification of cortisol and this compound.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole tandem mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |
| Multiple Reaction Monitoring (MRM) Transitions | Cortisol: Precursor ion (m/z) 363.2 → Product ion (m/z) 121.1This compound: Precursor ion (m/z) 365.2 → Product ion (m/z) 121.1 or 123.1 (depending on the position of the deuterium labels). |
| Source Temperature | 120 - 150°C. |
| Desolvation Temperature | 350 - 500°C. |
| Collision Gas | Argon. |
| Dwell Time | 50 - 100 ms per transition. |
Note: The specific voltages (e.g., collision energy, cone voltage) will need to be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of cortisol using a deuterated internal standard. The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by the internal standard. |
Table 2: Example Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.582 |
| 100 | 1.160 |
| 250 | 2.910 |
| 500 | 5.850 |
Visualizations
Experimental Workflow
Cortisol Signaling Pathway (Hypothalamic-Pituitary-Adrenal Axis)
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific platform for the quantitative analysis of cortisol in various biological matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Accurate measurement of cortisol is paramount for advancing our understanding of its role in health and disease, and for the development of novel therapeutics targeting the HPA axis.
Application Note: High-Throughput Steroid Profiling in Human Plasma Using Hydrocortisone-d2 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitative analysis of multiple steroids in human plasma. The use of a deuterated internal standard, Hydrocortisone-d2, is central to this methodology, ensuring high accuracy and precision by compensating for matrix effects and procedural variations.[1] The protocol described herein is suitable for a broad range of applications, including clinical research, pharmacokinetic analysis, and endocrinology studies.
Introduction
The accurate measurement of steroid hormones is crucial for diagnosing and monitoring a variety of endocrine disorders.[2][3] Steroid profiling provides a comprehensive view of the steroidogenic pathways, offering more valuable clinical insights than single-steroid assays.[4] While immunoassays have traditionally been used, they can suffer from a lack of specificity due to cross-reactivity.[5] LC-MS/MS has become the gold standard for steroid analysis, offering high sensitivity, specificity, and the capability for multiplexed quantification.[3][5][6][7]
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of reliable quantitative LC-MS/MS assays. These standards closely mimic the physicochemical behavior of the endogenous analytes, co-eluting chromatographically and correcting for variations during sample preparation and ionization.[1] This application note provides a comprehensive protocol for the extraction, separation, and quantification of a panel of key steroids from human plasma.
Experimental Workflow
The overall workflow for the quantitative analysis of steroids from human plasma is outlined below. It involves sample preparation to isolate steroids and remove interferences, followed by instrumental analysis using LC-MS/MS.
Caption: A generalized workflow for the quantitative analysis of corticosteroids from biological samples.
Detailed Protocols
Sample Preparation
A robust sample preparation protocol is essential for removing proteins and phospholipids that can interfere with the analysis and cause ion suppression.[8] Three common extraction techniques are presented below.
a) Liquid-Liquid Extraction (LLE) [9][10][11]
-
To 200 µL of human plasma, add 20 µL of an internal standard working solution containing this compound and other relevant deuterated steroids.
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a 1:1 v/v mixture of n-hexane/ethyl acetate).[10][11]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 15,000 x g for 5 minutes to separate the aqueous and organic layers.[10]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[10][12]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol/water).[10]
b) Solid-Phase Extraction (SPE) [12]
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[12]
-
To 100 µL of plasma, add the deuterated internal standard mix.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove interferences.[12]
-
Elute the steroids with 1 mL of ethyl acetate.[12]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol/water.[12]
c) Supported Liquid Extraction (SLE) [8]
-
Dilute 100 µL of human plasma 1:1 with HPLC grade water.[8] Add the internal standard mix.
-
Load the 200 µL of diluted sample onto an SLE+ plate. Allow it to absorb for 5 minutes.[8]
-
Elute the steroids by gravity with 1 mL of dichloromethane.[8]
-
Apply a short pulse of vacuum to ensure complete elution.[8]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of 50% methanol.[8]
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
System: Waters I-Class Acquity UPLC system or equivalent.
-
Column: Kinetex C18 (150 x 2.1 mm; 2.6 µm) or ACQUITY BEH C18 (2.1 × 100 mm, 1.7 μm).[2]
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium formate.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid or 1 mM ammonium formate.[2]
-
Flow Rate: 0.3 - 0.4 mL/min.[2]
-
Gradient: A typical gradient starts with a lower percentage of organic phase (e.g., 10-40% B), ramps up to a high percentage (e.g., 90-100% B) to elute the steroids, and then returns to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.[1]
b) Mass Spectrometry (MS) Conditions
-
System: Sciex QTrap 6500+ or a similar triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding deuterated internal standard. At least two transitions (a quantifier and a qualifier) are recommended for each compound to ensure identity confirmation.[1]
Adrenal Steroidogenesis Pathway
The accurate profiling of steroids allows for the assessment of the adrenal steroidogenesis pathway. This pathway illustrates the conversion of cholesterol into various steroid hormones, including cortisol. Disruptions in this pathway, often due to enzyme deficiencies, are characteristic of diseases like congenital adrenal hyperplasia.
Caption: Simplified adrenal steroidogenesis pathway from cholesterol.
Quantitative Data
The performance of the LC-MS/MS method is evaluated through validation parameters such as the lower limit of quantification (LLOQ), linearity, precision, and accuracy. The tables below summarize typical quantitative data reported for the analysis of hydrocortisone (cortisol) and other representative steroids in human plasma.
Table 1: Method Performance for Hydrocortisone (Cortisol)
| Parameter | Reported Value | Reference |
| LLOQ | 0.25 - 1 ng/mL | [4][7] |
| Linearity (r²) | > 0.99 | [9][10] |
| Intra-day Precision (%RSD) | < 11% | [4][12] |
| Inter-day Precision (%RSD) | < 15% | [11][12] |
| Accuracy/Recovery | 87 - 109.8% | [10][12] |
Table 2: LLOQs for a Panel of Steroids in Human Plasma/Serum
| Analyte | LLOQ (ng/mL) | Reference |
| Cortisone | 0.69 nmol/L (~0.25 ng/mL) | |
| 11-Deoxycortisol | 0.36 nmol/L (~0.12 ng/mL) | |
| Androstenedione | 0.025 - 0.5 ng/mL | |
| Testosterone | 0.02 ng/mL | [4] |
| Progesterone | 0.40 nmol/L (~0.13 ng/mL) | |
| 17-Hydroxyprogesterone | 1.15 nmol/L (~0.38 ng/mL) |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative profiling of steroids in human plasma. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required in clinical research and drug development settings. The provided protocols for sample preparation and instrumental analysis can be adapted to quantify a wide range of steroid panels, facilitating comprehensive studies of endocrine function and dysfunction.
References
- 1. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cortisol - Wikipedia [en.wikipedia.org]
- 8. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hydrocortisone in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydrocortisone (cortisol) in human plasma. The method utilizes a stable isotope-labeled internal standard, hydrocortisone-d4, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is validated according to established guidelines and is suitable for clinical research and drug development applications requiring precise measurement of hydrocortisone.
Introduction
Hydrocortisone is a primary glucocorticoid hormone essential for regulating metabolism, immune response, and stress. Accurate measurement of its circulating levels is critical in diagnosing and managing various endocrine disorders, including Cushing's syndrome and adrenal insufficiency. While immunoassays have been traditionally used, they can suffer from cross-reactivity with other structurally related steroids.[1] LC-MS/MS has become the gold standard, offering superior specificity, sensitivity, and the ability to multiplex.[2] The use of a co-eluting, stable isotope-labeled internal standard, such as hydrocortisone-d4, is crucial for correcting analytical variability, thereby improving precision and accuracy.[3] This document provides a comprehensive protocol for this quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Hydrocortisone (Cortisol) and Hydrocortisone-d4 (Cortisol-d4) certified reference materials.
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, ethyl acetate, and water.
-
Reagents: Formic acid (≥98%).
-
Matrix: Charcoal-stripped human plasma for preparation of calibrators and quality control (QC) samples.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve hydrocortisone and hydrocortisone-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the hydrocortisone stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.[4]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the hydrocortisone-d4 stock solution with methanol/water (50:50, v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma samples, calibrators, or QCs into 2 mL centrifuge tubes.[4]
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds and allow the mixture to equilibrate for 10-30 minutes at room temperature.[4]
-
Add 1 mL of ethyl acetate to each tube.[5]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 15,000 x g for 5 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer (supernatant) to a new set of clean tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[4]
-
Reconstitute the dried extract in 200 µL of methanol/water (50:50, v/v) containing 0.1% formic acid.[4][6]
-
Vortex to mix, then transfer the solution to HPLC vials for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole tandem mass spectrometer.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.3 mL/min[7] |
| Gradient Elution | 0-1.0 min, 30% B; 1.0-4.0 min, 30% to 95% B; 4.0-5.0 min, 95% B; 5.1-7.0 min, 30% B[7] |
| Injection Volume | 10 µL[4][6] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Ion Spray Voltage | 4500 V[2] |
| Source Temperature | 550°C[2] |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (CE) |
| Hydrocortisone | 363.2 | 121.1 | ~26 V[5] |
| Hydrocortisone-d4 (IS) | 367.2 | 121.2 | ~26 V[8] |
| Note: Collision energies are instrument-dependent and require optimization. |
Workflow Diagram
The overall experimental process from sample receipt to final data analysis is illustrated below.
References
- 1. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 5. synnovis.co.uk [synnovis.co.uk]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hydrocortisone-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone-d2, a deuterated analog of the endogenous glucocorticoid hydrocortisone (cortisol), serves as a valuable internal standard and tracer in pharmacokinetic and metabolic studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate quantification, differentiating it from endogenous hydrocortisone.[1] Robust sample preparation is a critical prerequisite for reliable LC-MS/MS analysis, aiming to efficiently extract this compound from complex biological matrices while minimizing interferences.[1]
This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate method depends on the specific requirements of the study, including the desired level of sample cleanup, throughput, and sensitivity.
Analytical Technique of Choice: LC-MS/MS
LC-MS/MS is the gold standard for the quantification of deuterated steroids in biological matrices due to its high sensitivity and selectivity.[1] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed for sensitive and specific detection of this compound and a suitable internal standard, such as Cortisol-d4.[1]
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique is a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes the key quantitative parameters for different methods based on published data for hydrocortisone, which is expected to have similar performance to this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery | Generally lower and more variable | >85% | 87-101%[2] | >90%[3][4] |
| Matrix Effect | High potential for ion suppression | Moderate | Low | Moderate, similar to LLE[3][4] |
| Throughput | High | Moderate | Moderate to High (with automation) | High (96-well plate format)[3][4] |
| Cost per Sample | Low | Low to Moderate | High | Moderate to High |
| Protocol Simplicity | Simple and fast | Moderately complex, risk of emulsions | More complex, requires method development | Simple, analogous to LLE[3] |
| Extract Cleanliness | Low | Moderate | High | Moderate |
| Precision (%RSD) | <15% | <15%[5] | <10%[6] | <12.9%[3][4] |
| Lower Limit of Quantification (LLOQ) | Generally higher | 1.0-5.0 ng/mL | 0.6-3.75 nmol/L (~0.2-1.4 ng/mL)[6] | 2.0 ng/mL[3][4] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput screening. However, it offers the least effective cleanup, which may result in significant matrix effects.
Objective: To remove proteins from plasma or serum samples by precipitation with an organic solvent.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., Cortisol-d4)
-
Precipitating solvent (e.g., acetonitrile or ethyl acetate)
-
Reconstitution solvent (e.g., methanol/water mixture)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Spike the sample with the internal standard (e.g., Cortisol-d4) to account for variability during sample processing.[1]
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent (e.g., 100 µL of 50:50 methanol/water) for LC-MS/MS analysis.[1]
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
Objective: To isolate this compound from an aqueous biological sample into an organic solvent.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., Cortisol-d4)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 10 µL of the reconstituted internal standard mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Freeze the aqueous layer by placing the tubes in a freezer at -80°C for 15 minutes.
-
Decant the organic layer (supernatant) into a clean tube.[5]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of mobile phase for LC-MS/MS analysis.[5]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that yields the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Objective: To purify and concentrate this compound from a biological matrix using a solid sorbent.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., Cortisol-d4)
-
SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, hexane)
-
Elution solvent (e.g., ethyl acetate or methanol)
-
SPE vacuum manifold
-
Sample concentrator
Protocol (using C18 cartridges):
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Loading: Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge at a slow flow rate (e.g., 0.1 mL/min).[2]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove polar and non-polar interferences.[2]
-
Drying: Dry the SPE cartridge under vacuum for approximately 2 minutes.[2]
-
Elution: Elute the analytes with 1 mL of ethyl acetate into a clean collection tube.[2]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 methanol/water mixture for LC-MS/MS analysis.[2]
Signaling Pathway Context
Hydrocortisone, like other corticosteroids, exerts its effects primarily through the genomic signaling pathway by binding to the glucocorticoid receptor (GR) in the cytoplasm. This interaction leads to changes in gene transcription.
Conclusion
The selection of a sample preparation method for this compound analysis is a critical step that influences the quality and reliability of the final results. While protein precipitation offers a rapid and high-throughput option, it is prone to significant matrix effects. Liquid-liquid extraction provides a better balance of cleanliness and throughput. For the highest sensitivity and minimal matrix interference, solid-phase extraction is the recommended approach, albeit at a higher cost and complexity. The protocols and comparative data presented here serve as a guide for researchers to select and implement the most appropriate method for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chromatographic Separation of Hydrocortisone and its Deuterated Analog for Accurate Quantification
[AN-001]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the chromatographic separation of hydrocortisone and its deuterated analog (e.g., hydrocortisone-d4) using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS). The use of a deuterated internal standard is a critical component for achieving high accuracy and precision in quantitative bioanalysis by correcting for matrix effects and variations during sample preparation and analysis.[1] This document outlines the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Hydrocortisone, a naturally occurring corticosteroid hormone, is widely used in the management of inflammatory and autoimmune disorders.[2] Accurate quantification of hydrocortisone in pharmaceutical formulations and biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and doping control.[1] Stable isotope-labeled internal standards, such as deuterated hydrocortisone, are the gold standard for quantitative analysis using mass spectrometry due to their similar chemical and physical properties to the analyte, which helps to mitigate variability during the analytical process.[1]
This application note details a robust and sensitive method for the simultaneous analysis of hydrocortisone and its deuterated analog.
Experimental Protocols
Sample Preparation from Biological Matrices
A robust sample preparation protocol is essential for removing interfering substances from the biological matrix and concentrating the analytes of interest.[1] The following is a general protocol that may require optimization for specific matrices.[1]
2.1.1. Protein Precipitation (for Serum/Plasma)
-
To 100 µL of serum or plasma sample, add the deuterated hydrocortisone internal standard solution.
-
Add a solution of zinc sulfate and an organic solvent like methanol or acetonitrile to precipitate proteins.[1]
-
Vortex the samples vigorously for 1 minute.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
The resulting supernatant can be directly injected or subjected to further cleanup using solid-phase extraction.
2.1.2. Solid-Phase Extraction (SPE) (for Urine and Post-Precipitation Supernatant)
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step or the diluted urine sample onto the SPE cartridge.[1]
-
Wash the cartridge with a weak organic solvent to remove polar interferences.[1]
-
Elute the analytes with a stronger organic solvent such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
2.1.3. Sample Preparation for Topical Creams
Due to the presence of lipophilic components in creams, a simple dilution is often inadequate and can lead to system clogging.
-
Dissolve an accurately weighed amount of the hydrocortisone cream in a mixture of ethyl acetate and hexane (e.g., 1:2 ratio).
-
This solution can then be further purified using silica-based SPE to remove lipophilic interferences before HPLC analysis.
Chromatographic Conditions
Chromatographic separation is typically achieved using a reversed-phase column to resolve hydrocortisone and its deuterated analog from other matrix components.[1] While the deuterated analog is expected to co-elute or have a very similar retention time to the unlabeled compound, high-efficiency columns are recommended for optimal resolution from potential interferences.[4]
Table 1: HPLC and UPLC Chromatographic Parameters
| Parameter | HPLC Method | UPLC Method |
| System | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[2] | C18 or similar Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1] | Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate[5] |
| Gradient | Isocratic or Gradient Elution. A typical isocratic method uses Methanol:Water:Acetic Acid (60:30:10, v/v/v).[2] For gradient, a linear gradient from a lower to a higher percentage of Mobile Phase B is used. | A typical gradient starts at a lower percentage of Mobile Phase B and ramps up to elute the analytes. |
| Flow Rate | 0.8 - 1.2 mL/min (e.g., 1.0 mL/min)[2] | 0.3 - 0.5 mL/min (e.g., 0.4 mL/min)[1][5] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[1] | 40°C - 50°C[1][5] |
| Injection Volume | 5 - 20 µL | 1 - 10 µL[1] |
Mass Spectrometry Detection
A triple quadrupole mass spectrometer is commonly used for the quantitative analysis of corticosteroids due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[1] |
| MRM Transitions | Hydrocortisone: m/z 363.2 → 121.1Hydrocortisone-d4: m/z 367.2 → 121.1[6] |
| Ion Source Temperature | Optimized for specific instrument (e.g., 370°C)[7] |
| Drying Gas Flow | Optimized for specific instrument (e.g., 7 L/min)[7] |
| Nebulizer Gas | Optimized for specific instrument (e.g., 3 L/min)[7] |
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of hydrocortisone using a deuterated internal standard.
Table 3: Summary of Quantitative Performance Data
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Quantitation (LOQ) | 5 ng/mL in urine | [8] |
| Intra-day Precision (%RSD) | 0.19 - 0.55% | [2] |
| Inter-day Precision (%RSD) | 0.33 - 0.71% | [2] |
| Accuracy (% Recovery) | 96 - 97% in urine | [8] |
| Retention Time | ~2.26 min (Isocratic HPLC) | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of hydrocortisone from biological samples using a deuterated internal standard.
Caption: Workflow for hydrocortisone analysis.
Conclusion
The chromatographic method detailed in this application note, utilizing a deuterated internal standard, provides a reliable and robust approach for the accurate quantification of hydrocortisone in various matrices. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted for a range of research and clinical applications. The high sensitivity and selectivity of this method make it suitable for demanding analytical challenges in the pharmaceutical and life sciences industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. academic.oup.com [academic.oup.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Hydrocortisone-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydrocortisone-d2 in biological matrices. This compound, a deuterated analog of the endogenous glucocorticoid hormone hydrocortisone (cortisol), is a valuable tool in pharmacokinetic and metabolic studies, allowing for its distinction from the endogenous counterpart. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and optimized mass spectrometry parameters for the accurate and precise detection of this compound.
Introduction
Hydrocortisone is a critical steroid hormone involved in a wide range of physiological processes, including metabolism, immune response, and stress regulation. In pharmaceutical research and development, understanding the pharmacokinetics (PK) and metabolism of hydrocortisone and its analogs is crucial. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The deuterium labels provide a mass shift that allows for the differentiation of the administered compound from the endogenous hydrocortisone, ensuring high accuracy and precision in its quantification. This application note presents a complete workflow for the analysis of this compound using LC-MS/MS with multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation
A critical step in the analysis of this compound from biological matrices (e.g., plasma, serum, urine) is the efficient extraction of the analyte while minimizing matrix effects. A protein precipitation or liquid-liquid extraction method is commonly employed.
Protocol: Protein Precipitation
-
Internal Standard Spiking: To 100 µL of the biological sample, add a known concentration of a suitable internal standard, such as Cortisol-d4.[1]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[1]
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from endogenous steroids and other potential interferences. Reverse-phase chromatography is typically used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM) is ideal for the sensitive and specific detection of this compound.
Predicted MRM Transitions for this compound:
The molecular weight of hydrocortisone is 362.46 g/mol . The protonated molecule [M+H]⁺ has a precursor ion of m/z 363.2. For this compound, the precursor ion is expected to be m/z 365.2. The fragmentation of hydrocortisone typically involves the loss of water and parts of the side chain. Based on the fragmentation of hydrocortisone, the following MRM transitions are predicted for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss |
| This compound | 365.2 | 347.2 | H₂O |
| This compound | 365.2 | 121.1 | C₁₂H₁₈O₄ (with D) |
| Cortisol-d4 (IS) | 367.2 | 121.1 | C₁₂H₁₆O₄ (with D) |
Note: The optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.
Typical Mass Spectrometer Settings:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analysis of hydrocortisone, which is expected to be comparable for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 2.00 - 2000 ng/mL | [2] |
| Limit of Detection (LOD) | 0.2 µg/dL (2 ng/mL) | |
| Limit of Quantification (LOQ) | 2.00 ng/mL | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% Bias) | -3.4% to 6.2% | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Hydrocortisone Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the predicted MRM transitions, offers a solid foundation for researchers to develop and validate their own assays. The high selectivity and sensitivity of this method make it well-suited for demanding applications in drug metabolism, pharmacokinetics, and clinical research.
References
Application Notes and Protocols for Hydrocortisone-d2 in Pediatric Adrenal Insufficiency Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydrocortisone-d2 (deuterated hydrocortisone) in pediatric adrenal insufficiency research. This document includes detailed experimental protocols for key applications, quantitative data summaries, and visual diagrams of relevant pathways and workflows.
Introduction
Adrenal insufficiency in the pediatric population is a serious condition characterized by inadequate production of cortisol by the adrenal glands. Accurate assessment of endogenous cortisol production and the pharmacokinetics of replacement therapy is crucial for optimizing treatment and avoiding the adverse effects of under- or over-dosing. This compound, a stable isotope-labeled form of hydrocortisone, serves as an invaluable tool in this research area. Its use in isotope dilution mass spectrometry allows for the precise quantification of cortisol production rates and the characterization of hydrocortisone pharmacokinetics without the use of radioactive tracers.
Key Applications of this compound
-
Determination of Cortisol Production Rate (CPR): By introducing a known amount of this compound and measuring its dilution by endogenous cortisol, researchers can accurately calculate the rate at which the body is producing its own cortisol. This is a critical parameter for understanding the pathophysiology of adrenal insufficiency and for tailoring glucocorticoid replacement therapy.[1][2][3]
-
Pharmacokinetic (PK) Studies: this compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify hydrocortisone concentrations in biological matrices such as plasma and serum.[4][5][6] This is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of hydrocortisone replacement therapy in children, which is known to differ from adults.[7][8][9]
-
Metabolic Studies: The use of deuterated hydrocortisone allows for the tracing of its metabolic fate in the body, helping to identify and quantify various metabolites. This information can provide insights into individual differences in drug metabolism and response to therapy.
Data Presentation
Table 1: Typical Hydrocortisone Dosing in Pediatric Adrenal Insufficiency
| Dosing Scenario | Age Group | Dosage | Reference |
| Maintenance Therapy | Infants & Children | 8-12 mg/m²/day in 3 divided doses | [10] |
| Children with CAH | 10-15 mg/m²/day in 3 divided doses | [10][11][12] | |
| Adrenal Crisis | Infants (≤3 years) | 25 mg IV/IM | [10] |
| School-age children (3-12 years) | 50 mg IV/IM | [10] | |
| Adolescents (≥12 years) | 100 mg IV/IM | [10] | |
| Stress Dosing (Fever/Illness) | All Pediatric Ages | Double or triple the usual daily dose orally, divided every 6-8 hours | [13] |
Table 2: Cortisol Production Rates in Healthy Children (Determined using Deuterated Hydrocortisone)
| Study Population | Age Range | Method | Mean Cortisol Production Rate (mg/m²/day) | Reference |
| Healthy Children (Males) | 10-13 years | GC-MS | 4.8 ± 0.6 | [1] |
| Healthy Children (Females) | 7-11 years | GC-MS | 4.4 ± 0.5 | [1] |
| Healthy Children & Adolescents | Not specified | LC-MS | 6-9 | [2] |
Experimental Protocols
Protocol 1: Determination of Cortisol Production Rate using Continuous Infusion of this compound and LC-MS/MS Analysis
Objective: To determine the 24-hour cortisol production rate (CPR) in pediatric subjects with suspected or confirmed adrenal insufficiency.
Materials:
-
Sterile, injectable this compound (e.g., 9,12,12-²H₃-cortisol)
-
Saline solution for infusion
-
Infusion pump
-
Blood collection tubes (e.g., EDTA or heparinized)
-
Centrifuge
-
Liquid-liquid extraction solvents (e.g., diethyl ether or methyl tert-butyl ether)
-
Internal standard (e.g., Hydrocortisone-d4)
-
LC-MS/MS system
Procedure:
-
Subject Preparation:
-
Admit the subject to a clinical research unit.
-
Withhold any glucocorticoid medication for a specified period before the study, as determined by the study protocol and ethical review board.
-
Insert two intravenous catheters: one for the infusion of this compound and the other for blood sampling.
-
-
This compound Infusion:
-
Prepare a sterile solution of this compound in saline at a concentration suitable for continuous infusion.
-
Initiate a continuous intravenous infusion of this compound at a rate that is a small fraction (e.g., 2-5%) of the anticipated CPR.
-
Allow for an equilibration period of at least 6 hours for the tracer to reach a steady state.
-
-
Blood Sampling:
-
Following the equilibration period, collect blood samples at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.
-
Immediately place blood samples on ice and process them by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard (Hydrocortisone-d4).
-
Perform liquid-liquid extraction to isolate the steroids.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for endogenous cortisol, this compound, and the Hydrocortisone-d4 internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous cortisol to the peak area of this compound in each sample.
-
The CPR is calculated using the formula: CPR = Infusion Rate of this compound / (Ratio of Endogenous Cortisol to this compound).
-
Protocol 2: Quantification of Plasma Hydrocortisone using this compound as an Internal Standard
Objective: To accurately measure the concentration of hydrocortisone in pediatric plasma samples for pharmacokinetic studies.
Materials:
-
Plasma samples from subjects receiving hydrocortisone therapy.
-
This compound as the internal standard.
-
Calibration standards of known hydrocortisone concentrations.
-
Quality control (QC) samples at low, medium, and high concentrations.
-
Liquid-liquid extraction solvents.
-
LC-MS/MS system.
Procedure:
-
Preparation of Standards and QC Samples:
-
Prepare a stock solution of this compound internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of hydrocortisone.
-
Prepare QC samples in the same manner as the calibration standards.
-
-
Sample Preparation:
-
To a fixed volume of plasma from each unknown sample, calibrator, and QC, add a fixed amount of the this compound internal standard solution.
-
Perform liquid-liquid extraction as described in Protocol 1.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of hydrocortisone and this compound.
-
Monitor the specific m/z transitions for both analytes.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of hydrocortisone to the peak area of this compound against the known concentrations of the calibration standards.
-
Determine the concentration of hydrocortisone in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples should fall within a predefined acceptance range to ensure the validity of the analytical run.
-
Visualizations
Caption: Glucocorticoid signaling pathway.
Caption: Workflow for cortisol production rate determination.
References
- 1. Cortisol production rate measurement by stable isotope dilution using gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid Assays in Paediatric Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. protocols.io [protocols.io]
- 5. synnovis.co.uk [synnovis.co.uk]
- 6. Evaluation of a multiplex liquid chromatography-tandem mass spectrometry method for congenital adrenal hyperplasia in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adc.bmj.com [adc.bmj.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Paediatric population pharmacokinetic modelling to assess hydrocortisone replacement dosing regimens in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenal crisis in infants and young children with adrenal insufficiency: Management and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrocortisone dosing in children with classic congenital adrenal hyperplasia: results of the German/Austrian registry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nyp.org [nyp.org]
- 13. Pediatric Adrenal Insufficiency: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Extraction from Serum using Hydrocortisone-d2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of hydrocortisone (cortisol) from serum samples for quantitative analysis, employing Hydrocortisone-d2 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1] The methods outlined below—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—are widely used in clinical and research settings for their robustness and reliability in sample clean-up prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
The general workflow for the analysis of serum hydrocortisone involves sample pretreatment, extraction, and subsequent instrumental analysis. The choice of extraction method often depends on the desired level of sample cleanliness, throughput requirements, and available automation capabilities.
Caption: General workflow for serum hydrocortisone analysis.
Key Experimental Protocols
Effective sample preparation is critical for removing matrix interferences such as proteins and phospholipids.[2] The following sections provide detailed protocols for three common extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective method for steroid extraction. It relies on the partitioning of the analyte between the aqueous serum sample and a water-immiscible organic solvent.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
Methodology:
-
Sample Preparation: Aliquot 200 µL of serum into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the serum sample.[1]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: To facilitate the separation of the aqueous and organic layers, freeze the aqueous layer by placing the extraction vials at -80°C for 15 minutes.[1]
-
Collection: Decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of mobile phase (e.g., 50:50 methanol/water).[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner sample extracts compared to LLE and is amenable to automation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte. C18 cartridges are commonly used for steroid extraction.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Methodology:
-
Sample Pre-treatment: To 500 µL of serum, add the this compound internal standard solution.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of hexane to remove lipids.
-
Elution: Elute the steroids from the cartridge with 2.5 mL of 5% methanol in ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
SLE is a high-throughput technique that functions like LLE but in a 96-well plate format. The aqueous sample is absorbed onto an inert solid support, and a water-immiscible solvent is used to elute the analytes, leaving interferences behind. This method avoids issues like emulsion formation.[3]
Caption: Step-by-step Supported Liquid Extraction (SLE) protocol.
Methodology:
-
Sample Preparation: Dilute 100 µL of serum spiked with this compound 1:1 (v/v) with water.
-
Sample Loading: Load the diluted sample onto the wells of an SLE plate and allow it to absorb for 5 minutes.
-
Analyte Elution: Add 1 mL of an extraction solvent (e.g., 90:10 v/v Dichloromethane/Isopropanol) and allow it to flow through via gravity for 5 minutes. Apply a pulse of positive pressure to complete the elution.
-
Post Extraction: The extract is evaporated to dryness, and the analytes are reconstituted in a suitable volume of mobile phase prior to analysis.[3]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the LC-MS/MS analysis of hydrocortisone in serum following extraction. These values are representative and may vary based on specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters for Hydrocortisone (Cortisol)
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 1.0 - 500.0 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [2][4] |
| Limit of Detection (LOD) | 0.2 ng/mL | [2] |
Table 2: Precision and Accuracy Data
| Parameter | Concentration Level | Typical Value (%CV or %Bias) | Reference(s) |
| Intra-Assay Precision (%CV) | Low | 2.7 - 7.98% | [2][4] |
| Medium | 3.5 - 5.45% | [2][4] | |
| High | 4.6 - 6.46% | [2][4] | |
| Inter-Assay Precision (%CV) | Low | 1.5 - 6.48% | [2][4] |
| Medium | 2.9 - 5.45% | [2][4] | |
| High | 4.5 - 6.46% | [2][4] | |
| Accuracy (%Bias) | Low, Medium, High | 89.2 - 102.5% | [2] |
Table 3: Extraction Recovery
| Extraction Method | Analyte | Typical Recovery (%) | Reference(s) |
| Liquid-Liquid Extraction (Ethyl Acetate) | Hydrocortisone | 96.4% | [2] |
| Solid-Phase Extraction (C18) | Hydrocortisone | 92.9 ± 4.4% | [5] |
| Supported Liquid Extraction | Hydrocortisone | >70% | [3] |
| Dispersive Pipette Extraction (DPX) | Hydrocortisone | 65-86% |
LC-MS/MS Instrumental Parameters
While specific parameters will need to be optimized for the instrument in use, the following provides a general starting point for the analysis of hydrocortisone.
Table 4: Typical LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Fluoride |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hydrocortisone) | m/z 363.2 → 121.0 |
| MRM Transition (this compound) | Dependent on deuteration pattern (e.g., m/z 365.2 → 121.0) |
Conclusion
The protocols described provide robust and reliable methods for the extraction of hydrocortisone from serum using this compound as an internal standard. The choice between LLE, SPE, and SLE will depend on laboratory-specific requirements for sample throughput, cleanliness, and automation. The use of a deuterated internal standard coupled with LC-MS/MS analysis ensures high sensitivity, specificity, and accuracy, making these methods suitable for a wide range of research, clinical, and drug development applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stpaulssinuscentre.com [stpaulssinuscentre.com]
- 5. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydrocortisone-d2 Stability
This technical support center provides guidance on the long-term storage and stability of Hydrocortisone-d2 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability studies on this compound are not extensively published, recommendations can be made based on data for hydrocortisone and general principles for deuterated compounds. For solid (neat) this compound, storage at -20°C in a tightly sealed, light-protected container is recommended to ensure long-term stability.[1] Safety data sheets for hydrocortisone recommend preserving it in well-closed containers at controlled room temperature.[2] However, for a valuable analytical standard like a deuterated version, colder storage is a common precautionary measure.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent, pH, and storage temperature. Based on studies of hydrocortisone sodium succinate, solutions are more stable under refrigerated conditions (e.g., 3-7°C), maintaining stability for at least 14 days.[3] For short-term use, it is advisable to prepare solutions fresh and store them at 2-8°C.[1] For longer-term storage, it is best practice to prepare aliquots and freeze them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.[1][4]
Q3: What is the expected impact of deuterium labeling on the stability of this compound compared to Hydrocortisone?
A3: The presence of deuterium atoms at non-exchangeable positions strengthens the chemical bonds (a phenomenon known as the kinetic isotope effect). This makes the carbon-deuterium (C-D) bond more resistant to chemical and enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. Consequently, this compound is expected to exhibit greater metabolic and chemical stability and have a longer half-life than unlabeled hydrocortisone.[1]
Q4: What are the potential degradation products of this compound?
A4: The degradation pathways of this compound are expected to be similar to those of hydrocortisone. Forced degradation studies of hydrocortisone have identified several major degradation products.[5][6] These include oxidation products like cortisone-d2 (Impurity B) and hydrocortisone-21-aldehyde-d2 (Impurity G).[7] Other potential degradants can arise from acid-catalyzed dehydration.[6]
Q5: Are there any specific analytical challenges I should be aware of when working with this compound?
A5: When using deuterated standards in LC-MS/MS analysis, common issues can include:
-
Isotopic Exchange: Loss of deuterium and replacement with hydrogen from the surrounding environment (back-exchange). This is more likely if deuterium atoms are in chemically labile positions.[8][9][10]
-
Chromatographic Shift: Deuterated compounds may have slightly different retention times in reversed-phase chromatography compared to their non-deuterated analogs.[8][10]
-
Differential Matrix Effects: The analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from the sample matrix, potentially affecting quantification accuracy.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent quantitative results | 1. Lack of co-elution between analyte and internal standard.2. Isotopic or chemical impurities in the standard.3. Unexpected isotopic exchange (loss of deuterium).[8] | 1. Verify co-elution by overlaying chromatograms. Adjust chromatographic method if necessary.2. Verify the purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).3. Assess the stability of the deuterium label in your sample matrix and solvent system. Avoid strongly acidic or basic conditions if the label is in a labile position.[10][11] |
| Appearance of unexpected peaks in the chromatogram | 1. Degradation of this compound.2. Contamination of the sample or solvent. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Analyze a blank (matrix without standard) to check for interfering peaks. |
| Variable signal intensity for the internal standard | 1. Differential matrix effects.2. Instability of the deuterium label. | 1. Perform a post-extraction addition experiment to evaluate the matrix effect.2. Check for isotopic exchange by analyzing the standard in the sample matrix over time. |
Quantitative Stability Data for Hydrocortisone (Reference for this compound)
Disclaimer: The following data is for non-deuterated hydrocortisone and its derivatives. Due to the kinetic isotope effect, this compound is expected to be more stable.
Table 1: Stability of Hydrocortisone in Compounded Oral Preparations
| Formulation | Concentration | Storage Conditions | Duration | Remaining Concentration | Reference |
| Oral Suspension | 2 mg/mL | 4°C and 25°C | 90 days | >90% | [12] |
| Oral Powder | 20 mg/g | 25°C ± 2°C, 60% ± 5% RH | 120 days | 90% - 110% of initial | [7] |
Table 2: Stability of Hydrocortisone Sodium Succinate in Solution
| Concentration | Solvent | Storage Conditions | Duration | Remaining Concentration | Reference |
| 1 mg/mL and 2 mg/mL | 0.9% NaCl | 4±2°C, 25±3°C, 30±2°C | 48 hours | >90% | [13][14] |
| 1 mg/mL | Citrate buffer (pH 5.5, 6.5, 7.4) | Refrigerated | 14 days | >92% | [3] |
| 1 mg/mL | Citrate buffer (pH 5.5, 6.5, 7.4) | 21°C | 4 days | Degraded | [3] |
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).[15][16][17]
-
Sample Preparation: Prepare multiple, identical samples of this compound at a known concentration in the desired solvent or as a solid. Use amber glass or other light-protective, inert containers.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the samples using a validated stability-indicating analytical method (e.g., LC-MS/MS) to establish the initial concentration and purity.
-
Storage: Store the remaining samples under controlled long-term storage conditions (e.g., 25°C/60% RH, 5°C, -20°C). Also, include samples under accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.
-
Testing Frequency: Analyze samples at predetermined time points. For long-term studies, a typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][17] For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[16][17]
-
Sample Analysis: At each time point, retrieve samples, allow them to equilibrate to ambient temperature, and analyze them using the same method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial data. Stability is often defined as retaining at least 90-95% of the initial concentration without significant formation of degradation products.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[18]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions, including:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C, 80°C) for the solid and solution forms.
-
Photolytic: Expose samples to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using an appropriate method like LC-MS/MS to separate and identify the parent compound and any degradation products.
-
Mass Balance: Evaluate the results to ensure that the decrease in the amount of this compound is reflected in an increase in degradation products, demonstrating mass balance.
Visualizations
Caption: Presumed degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmasd.com [pharmasd.com]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of an Alcohol-free, Dye-free Hydrocortisone (2 mg/mL) Compounded Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmatonline.com [jmatonline.com]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. rwandafda.gov.rw [rwandafda.gov.rw]
- 16. rsc.org [rsc.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Ion Suppression and Hydrocortisone-d2
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues with ion suppression when using Hydrocortisone-d2 as an internal standard in LC-MS/MS analyses.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue: I am observing poor signal intensity and high variability in my results for hydrocortisone, even when using this compound as an internal standard. What could be the cause?
Answer: This issue is often indicative of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of your analyte and internal standard.[1] Even with a deuterated internal standard like this compound, differential ion suppression can occur, leading to inaccurate quantification.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Components in your sample matrix (e.g., salts, phospholipids, detergents) can suppress the ionization of both hydrocortisone and this compound.[1]
-
Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. This slight difference in retention time can expose them to different matrix components, causing differential ion suppression.
-
Solution: Optimize your chromatographic method to ensure perfect co-elution of hydrocortisone and this compound. A slight adjustment in the mobile phase gradient or temperature might be necessary.
-
-
High Analyte Concentration: Overly concentrated samples can lead to ion suppression.[1]
-
Solution: Dilute your sample. However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ).[3]
-
Issue: My calibration curve is non-linear, and the precision and accuracy of my quality control samples are outside the acceptable limits.
Answer: This is a strong indicator of uncompensated matrix effects, including ion suppression. A deuterated internal standard should ideally track the analyte's behavior, but if it doesn't, it can lead to unreliable data.[4]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of hydrocortisone and this compound. They should overlay perfectly.
-
Perform a Post-Column Infusion Experiment: This will help you identify the specific regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move the elution of your analytes away from these zones.
-
Evaluate Your Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering matrix components. Consider a more rigorous cleanup method like SPE.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS?
A1: Ion suppression is a matrix effect where the signal intensity of a target analyte is reduced due to the presence of other co-eluting compounds in the sample.[2] These interfering molecules compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased number of analyte ions reaching the detector.[2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since its chemical and physical properties are nearly identical to hydrocortisone, it is expected to behave similarly during sample preparation, chromatography, and ionization.[4][5] This allows it to compensate for variations in the analytical process, including ion suppression, leading to more accurate and precise quantification.[4]
Q3: Can this compound itself be affected by ion suppression?
A3: Yes, this compound is also susceptible to ion suppression from matrix components. The key assumption is that it will be suppressed to the same extent as the endogenous hydrocortisone, thus normalizing the signal. However, issues can arise if the suppression is not proportional for both compounds.
Q4: What are the signs of differential ion suppression between my analyte and this compound?
A4: The primary indicators are poor precision in your quality control samples, inaccurate results, and a non-linear calibration curve. If the ratio of the analyte to the internal standard is not consistent across different sample matrices, differential ion suppression is a likely cause.
Q5: How can I minimize the risk of ion suppression from the outset of method development?
A5: Proactive measures include developing a robust sample preparation method to remove as many matrix components as possible, optimizing chromatographic conditions to separate the analyte from potential interferences, and carefully validating the method by assessing matrix effects from multiple sources.
Data Presentation
The following table summarizes typical validation parameters for an LC-MS/MS method for hydrocortisone using a deuterated internal standard. While specific ion suppression percentages are not always reported, achieving these validation metrics indicates that matrix effects have been adequately compensated for.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | 0.997[6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL[6] |
| Intra-day Precision (%RSD) | < 15% | 5.0 - 7.2%[6] |
| Inter-day Precision (%RSD) | < 15% | 5.2%[6] |
| Accuracy (%Bias) | Within ±15% | -3.4 to 6.2%[7] |
| Extraction Recovery | Consistent and reproducible | > 60% |
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to pinpoint the retention times at which matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of hydrocortisone at a concentration that gives a stable and moderate signal.
-
Set up your LC-MS/MS system as you would for your sample analysis.
-
Using a T-connector, infuse the hydrocortisone solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Once a stable baseline signal for hydrocortisone is achieved, inject a blank matrix extract (a sample prepared using your standard extraction procedure but without the analyte or internal standard).
-
Monitor the hydrocortisone signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
2. Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A: Hydrocortisone and this compound in a neat (clean) solvent.
-
Set B: Blank matrix extract spiked with hydrocortisone and this compound at the same concentration as Set A.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
This is calculated by dividing the MF of the analyte by the MF of the internal standard. The value should be close to 1.
-
Visualizations
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor signal with Hydrocortisone-d2 in LC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity with Hydrocortisone-d2 in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor or inconsistent signal for this compound?
A poor signal for this compound, a commonly used internal standard, can stem from several factors. The most prevalent issues include ion suppression from matrix components, suboptimal sample preparation, inadequate chromatographic separation from interfering substances, incorrect mass spectrometer settings, and potential degradation or instability of the standard itself.[1][2][3]
Q2: How can I determine if ion suppression is affecting my this compound signal?
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal.[4][5] A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a constant flow of this compound solution into the MS while injecting a blank sample extract. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing matrix components.[1]
Q3: Can the position of the deuterium label on this compound affect its stability and signal?
Yes, the stability of the deuterium label is crucial. If the labels are on exchangeable sites (e.g., hydroxyl or enolizable positions), they can be lost in solution, particularly under acidic or basic conditions, leading to a decreased signal for the deuterated standard and an artificially inflated signal for the unlabeled analyte.[6][7] It is important to use internal standards where the deuterium labels are on chemically stable, non-exchangeable positions.[8]
Q4: What are the ideal storage and handling conditions for this compound?
To ensure the stability of this compound, it should be stored under appropriate conditions. For solid forms, storage at -20°C in a tightly sealed container, protected from light, is recommended.[9] Solutions should ideally be prepared fresh. For short-term storage, refrigeration at 2-8°C is advisable, while for longer-term storage, aliquoting and freezing at -20°C or below is recommended to prevent degradation from repeated freeze-thaw cycles.[9][10]
Q5: My this compound signal is strong, but the response for the native hydrocortisone is poor. What could be the issue?
If the internal standard signal is robust, it suggests that the issue may not be with the overall system sensitivity but could be related to the sample preparation and recovery of the native hydrocortisone. It is also possible that the concentration of the native analyte in the sample is below the limit of detection for the method. In some cases, differential ion suppression affecting the analyte more than the internal standard can occur.[7]
Troubleshooting Guide
A systematic approach is crucial when troubleshooting a poor this compound signal. The following guide provides a step-by-step process to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Poor this compound Signal
Caption: A step-by-step workflow for troubleshooting poor this compound signal.
Experimental Protocols
Protocol 1: Sample Preparation for Hydrocortisone Analysis in Serum/Plasma
This protocol outlines three common sample preparation techniques. The choice of method will depend on the required level of cleanliness and the complexity of the sample matrix.
| Technique | Protocol | Pros | Cons |
| Protein Precipitation (PPT) | 1. To 100 µL of serum/plasma, add 300 µL of cold acetonitrile containing this compound. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer the supernatant to a clean tube and evaporate to dryness. 5. Reconstitute in 100 µL of the initial mobile phase. | Quick and simple. | May not effectively remove all interfering components, leading to potential ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of serum/plasma, add this compound. 2. Add 500 µL of methyl tert-butyl ether (MTBE). 3. Vortex for 5 minutes. 4. Centrifuge at 3,000 x g for 5 minutes. 5. Transfer the organic layer to a clean tube and evaporate to dryness. 6. Reconstitute in 100 µL of the initial mobile phase.[11] | Effective at removing salts and some polar interferences. | Can be more time-consuming than PPT. |
| Solid-Phase Extraction (SPE) | 1. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. 2. Load 100 µL of serum/plasma (pre-treated with this compound). 3. Wash the cartridge with 1 mL of 20% methanol in water. 4. Elute the analyte with 1 mL of methanol. 5. Evaporate the eluate to dryness. 6. Reconstitute in 100 µL of the initial mobile phase.[12] | Highly selective and can significantly reduce phospholipids and other interferences.[1] | More complex and costly than PPT or LLE. |
Protocol 2: Typical LC-MS/MS Parameters for this compound
The following table provides a starting point for LC-MS/MS method development for this compound. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[13] |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute hydrocortisone, followed by a wash and re-equilibration. A typical gradient might run from 30% to 95% B over several minutes.[14] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45 °C[11] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[13] |
| MS/MS Transition | Precursor Ion (Q1): m/z 365.2 Product Ion (Q3): m/z 121.1 (This may vary slightly based on the position of the deuterium labels and instrument calibration) |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity and Matrix Effects
This table illustrates hypothetical data to demonstrate the impact of different sample preparation methods on the signal intensity of this compound and the extent of matrix effects.
| Sample Preparation Method | This compound Peak Area (in spiked matrix) | Matrix Effect (%) * |
| Protein Precipitation | 50,000 | -50% (Suppression) |
| Liquid-Liquid Extraction | 85,000 | -15% (Suppression) |
| Solid-Phase Extraction | 98,000 | -2% (Minimal Effect) |
*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Neat Solution) - 1) x 100
Diagram: Relationship Between Sample Clean-up and Signal Quality
Caption: The relationship between sample preparation method and expected signal quality.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synnovis.co.uk [synnovis.co.uk]
Technical Support Center: Optimizing Hydrocortisone-d2 Extraction Recovery
Welcome to the technical support center for optimizing the extraction recovery of Hydrocortisone-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most common methods for extracting this compound include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. The choice of method often depends on the sample matrix, desired purity, and downstream application, such as LC-MS/MS analysis.[1][2]
Q2: I am experiencing low recovery of this compound with my Solid-Phase Extraction (SPE) protocol. What are the likely causes?
A2: Low recovery in SPE can stem from several factors:
-
Improper Cartridge Conditioning: Failure to adequately condition the SPE cartridge can lead to poor retention of the analyte.[3][4]
-
Sample pH: The pH of your sample must be optimized to ensure this compound is in a state suitable for retention on the sorbent.[4][5][6]
-
Inappropriate Sorbent Selection: The choice of sorbent material is critical and should be based on the physicochemical properties of this compound.[2][4][6]
-
Flow Rate: A sample loading flow rate that is too high can prevent efficient interaction between the analyte and the sorbent.[3][5][7]
-
Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte.[3][5]
-
Inefficient Elution: The elution solvent may not be strong enough to completely recover the analyte from the cartridge.[3][4][5]
-
Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase.[3]
Q3: How can I determine the extraction efficiency of my protocol?
A3: To determine extraction efficiency, you can spike a known concentration of a this compound standard into a control sample matrix. This "spiked" sample is then processed through the entire extraction procedure. The recovery is calculated by comparing the amount of analyte recovered from the spiked sample to the amount recovered from a direct injection of the standard solution.[8][9]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: For solid (neat) this compound, storage at -20°C in a tightly sealed container, protected from light, is recommended. For solutions, it is best to prepare them fresh. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or below is recommended to prevent degradation from repeated freeze-thaw cycles.[10] Based on data for hydrocortisone, solutions are more stable when refrigerated.[10][11]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide will help you systematically troubleshoot and resolve issues of low analyte recovery during Solid-Phase Extraction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low recovery in SPE.
Troubleshooting Steps & Solutions
| Potential Issue | Recommended Action |
| Analyte in Flow-Through | The analyte is not being retained on the SPE cartridge. This could be due to an incorrect loading solvent, improper pH, or a high flow rate.[5] Solution: Decrease the sample loading flow rate, adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase sorbents, and ensure the loading solvent is not too strong.[5] |
| Analyte in Wash Fraction | The wash solvent is too aggressive and is eluting the analyte prematurely.[5] Solution: Use a weaker wash solvent. For example, if using methanol/water, decrease the percentage of methanol.[3] |
| Analyte Not in Eluate | The analyte is retained on the cartridge but is not being eluted effectively.[5] Solution: Use a stronger elution solvent. You can also try increasing the volume of the elution solvent or incorporating a "soak step" where the elution solvent is left on the cartridge for a few minutes to improve interaction with the analyte.[5][7][12] |
| Inconsistent Results | This can be caused by the SPE cartridge drying out between steps or inconsistent flow rates.[3] Solution: Ensure the sorbent bed remains wet after conditioning and before sample loading. Maintain a consistent and slow flow rate during all steps.[3] |
Optimizing Liquid-Liquid Extraction (LLE)
Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Solvent Selection | Choose a water-immiscible organic solvent in which this compound has high solubility. Common choices for steroids include diethyl ether and ethyl acetate.[8][9] | To ensure efficient partitioning of the analyte from the aqueous sample matrix into the organic phase. |
| Solvent-to-Sample Ratio | A common starting point is a 5:1 (v/v) solvent-to-sample ratio.[8][9] | This ensures a sufficient volume of organic solvent to effectively extract the analyte. |
| Mixing | Vortexing for 2 minutes or nutating for 5-10 minutes is recommended.[8][9] | Thorough mixing is crucial to maximize the surface area between the two phases and facilitate the transfer of the analyte. |
| Phase Separation | Allow adequate time for the aqueous and organic layers to separate. Centrifugation can be used to expedite this process and resolve emulsions. | To ensure a clean separation and prevent contamination of the organic layer with aqueous components. |
| Repeated Extractions | For maximum recovery, perform the extraction two or three times, pooling the organic fractions from each step.[8] | Multiple extractions are more efficient at recovering the analyte than a single extraction with a larger volume of solvent. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application. A C18 reversed-phase cartridge is commonly used for steroid extraction.
SPE Workflow
Caption: A typical workflow for Solid-Phase Extraction.
Methodology
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 100 µL of water. If necessary, adjust the pH to be slightly acidic (e.g., with formic acid) to ensure this compound is in a neutral state.[13]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5-10 mL of methanol through it, followed by 5-10 mL of deionized water.[8] Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow and consistent flow rate (e.g., ~1 mL/min).[3]
-
Washing: Wash the cartridge with 5-10 mL of a weak solvent, such as water or a low percentage of methanol in water, to remove polar interferences.[8]
-
Elution: Elute the this compound from the cartridge with 2 mL of a strong solvent, such as ethyl acetate or methanol.[1][8]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method, such as a methanol/water mixture.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general procedure for performing LLE.
Methodology
-
Sample Preparation: To a 1 mL liquid sample (e.g., serum, plasma), add an internal standard if required.
-
Solvent Addition: Add 5 mL of diethyl ether or ethyl acetate to the sample (a 5:1 solvent-to-sample ratio).[8][9]
-
Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing. Allow the layers to separate for 5 minutes.[8][9]
-
Phase Separation: To enhance separation, freeze the sample in a dry ice/ethanol bath, which will freeze the aqueous layer.[8][9]
-
Collection: Carefully decant the top organic layer into a clean tube.
-
Repeat Extraction (Optional but Recommended): For maximum recovery, repeat steps 2-5, and pool the organic layers.[8]
-
Drying and Reconstitution: Dry the pooled organic extract under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical instrument.[8]
Protocol 3: Protein Precipitation
Protein precipitation is a simpler, though often less clean, method of extraction.
Methodology
-
Sample Aliquoting: Take a 100 µL aliquot of the serum or plasma sample.[1]
-
Precipitating Agent Addition: Add a precipitating agent, such as 2 mL of ethyl acetate or a 2:1 ratio of cold acetonitrile to plasma.[1][14]
-
Mixing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3,000 rpm for 5 minutes) to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness and reconstitute the extract in a suitable solvent for analysis.[1]
Comparison of Protein Precipitation Agents
| Precipitating Agent | Typical Ratio (Agent:Plasma) | Protein Removal Efficiency | Notes |
| Acetonitrile | 2:1 | >96% | Often provides a clean supernatant.[14] |
| Trichloroacetic Acid (TCA) | 2:1 | ~92% | Can cause analyte degradation in some cases due to the acidic conditions.[14] |
| Zinc Sulfate | 2:1 | ~91% | A metal-based precipitant that can be effective.[14] |
| Ethyl Acetate | 20:1 | Not specified, but used in protocols.[1] | Also acts as an extraction solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. specartridge.com [specartridge.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. promochrom.com [promochrom.com]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. benchchem.com [benchchem.com]
- 11. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
interference from endogenous compounds in Hydrocortisone-d2 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to endogenous compound interference in Hydrocortisone-d2 analysis. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous compounds that interfere with this compound analysis?
The most significant endogenous interferences in this compound analysis are its isomers, primarily 20α-dihydrocortisone (20α-DHC) and 20β-dihydrocortisone (20β-DHC).[1] These compounds are often present in biological samples and share the same molecular mass and a similar structure to hydrocortisone, making them isobaric interferences.[1] Consequently, they can have identical or very similar fragmentation patterns in tandem mass spectrometry (MS/MS), leading to co-elution and inaccurate quantification if not properly resolved.[1][2]
Other structurally related endogenous steroids can also potentially interfere, though typically to a lesser extent. It is crucial to develop highly selective analytical methods to distinguish this compound from these interfering compounds.
Q2: How does endogenous interference affect the accuracy of this compound quantification?
Endogenous interference can significantly impact the accuracy of this compound quantification in several ways:
-
Overestimation: Co-elution of isobaric interferents like 20α-DHC and 20β-DHC with this compound can lead to an artificially inflated signal, resulting in an overestimation of its concentration.[1]
-
Ion Suppression or Enhancement: The presence of co-eluting endogenous compounds in the sample matrix can affect the ionization efficiency of this compound in the mass spectrometer's ion source. This phenomenon, known as matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.
-
Inaccurate Internal Standard Correction: If this compound is used as an internal standard to quantify endogenous hydrocortisone, interference with the internal standard signal will lead to incorrect calculations and inaccurate results for the endogenous analyte.
Q3: What are the recommended mass spectrometry (MS/MS) transitions for this compound to minimize interference?
To minimize interference, it is essential to select specific and sensitive Multiple Reaction Monitoring (MRM) transitions for this compound and to also monitor the transitions of potential interferents. Since this compound is a deuterated analog of hydrocortisone (cortisol), its precursor ion will have a higher mass-to-charge ratio (m/z).
Table 1: Recommended MRM Transitions for this compound and Key Endogenous Steroids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 365.2 | 121.1 | 26 |
| 97.1 | 36 | ||
| Hydrocortisone (Cortisol) | 363.2 | 121.1 | 26 |
| 97.1 | 36 | ||
| 20α-Dihydrocortisone | 363.2 | 121.1 | Not specified |
| 115.1 | Not specified | ||
| 20β-Dihydrocortisone | 363.2 | 121.1 | Not specified |
| 115.1 | Not specified |
Note: Collision energies can vary depending on the instrument and should be optimized in your laboratory. The transitions for 20α- and 20β-dihydrocortisone are expected to be very similar to cortisol.[1] Monitoring a quantifier and a qualifier ion for each analyte is recommended for increased confidence in identification.
Troubleshooting Guides
Issue 1: Poor peak shape or unexpected peaks for this compound.
This issue is often indicative of co-elution with interfering compounds or matrix effects.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The most effective way to combat isobaric interference is through high-resolution chromatographic separation.
-
Column Selection: Utilize a column with high resolving power, such as a sub-2 µm particle size column (UHPLC) or a solid-core particle column. C18 columns are commonly used, but phenyl-hexyl columns can offer alternative selectivity for steroids.
-
Mobile Phase Gradient: Develop a shallow and optimized gradient elution to maximize the separation between this compound and its isomers. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter elution order.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak resolution.
-
-
Review MRM Transitions: Ensure you are using the most specific MRM transitions for this compound. If interference is still suspected, investigate other potential product ions.
-
Sample Preparation: Re-evaluate your sample preparation method to ensure efficient removal of matrix components.
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
Issue 2: Inaccurate or irreproducible quantification of this compound.
This is a critical issue that can stem from unaddressed matrix effects or inadequate sample cleanup.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal indicate matrix effects.
-
Improve Sample Preparation: The choice of sample preparation technique is crucial for removing interfering endogenous compounds.
-
Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by selectively isolating the analytes of interest.
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing many interfering substances.
-
Protein Precipitation (PPT): A simpler but less selective method that may not adequately remove all interfering compounds.
-
Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis
| Technique | Relative Effectiveness in Reducing Interference | Analyte Recovery | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | High selectivity, can be automated. | More complex and time-consuming than PPT. |
| Liquid-Liquid Extraction (LLE) | Medium to High | Good | Effective for removing salts and highly polar compounds. | Can be labor-intensive and difficult to automate. |
| Protein Precipitation (PPT) | Low to Medium | Variable | Simple, fast, and inexpensive. | Less selective, may not remove all interferences. |
-
Use a Stable Isotope-Labeled Internal Standard: If you are quantifying endogenous hydrocortisone, using this compound or another stable isotope-labeled analog as an internal standard is essential to compensate for matrix effects and variability in sample processing.
Caption: Logical steps to troubleshoot inaccurate this compound quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general guideline for SPE. Specific sorbents and solvents should be optimized for your particular application.
-
Conditioning: Condition the SPE cartridge (e.g., C18 or mixed-mode) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 100 µL of plasma with an appropriate internal standard solution and dilute with 200 µL of 4% phosphoric acid. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other steroids with 1 mL of ethyl acetate or another suitable organic solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Protein Precipitation (PPT) for this compound from Serum
-
Sample Preparation: To 100 µL of serum, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol). Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.
References
impact of isotopic purity of Hydrocortisone-d2 on quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the isotopic purity of Hydrocortisone-d2 on its quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound internal standards?
A: Isotopic purity refers to the percentage of a stable isotope-labeled compound that contains the desired number of heavy isotopes. For this compound, this means the proportion of molecules that have exactly two deuterium atoms. High isotopic purity is crucial because the presence of unlabeled (d0) or partially labeled (d1) Hydrocortisone can interfere with the quantification of the endogenous analyte, leading to inaccurate and unreliable results.
Q2: How can impure this compound affect my quantification results?
A: An impure this compound internal standard can lead to several issues:
-
Inaccurate Calibration Curves: The presence of unlabeled Hydrocortisone (d0) in the internal standard can contribute to the analyte signal, causing a non-linear or shifted calibration curve, especially at lower concentrations.[1][2][3]
-
Overestimation or Underestimation of the Analyte: Cross-contribution from the analyte's naturally occurring isotopes to the internal standard's signal, or vice-versa, can lead to biased results.[1][4]
-
Poor Reproducibility: Batch-to-batch variability in the isotopic purity of the internal standard can result in poor reproducibility of the assay.[5]
Q3: What should I look for in a Certificate of Analysis (CoA) for this compound?
A: When reviewing the CoA for your this compound standard, pay close attention to:
-
Isotopic Purity/Enrichment: This should be as high as possible, ideally ≥98%.
-
Chemical Purity: This indicates the presence of any other chemical impurities.
-
Isotopic Distribution: A detailed isotopic distribution will show the percentages of d0, d1, and d2 species.[6]
Q4: I am observing a non-linear calibration curve. Could my this compound internal standard be the cause?
A: Yes, a non-linear calibration curve is a common symptom of issues with the internal standard's isotopic purity.[1][2] This can be due to the presence of unlabeled analyte in the deuterated standard or interference from the analyte's naturally occurring isotopes with the internal standard's signal.[1][7]
Q5: What should I do if I suspect my this compound internal standard is impure?
A: If you suspect issues with your internal standard's purity, you should:
-
Review the Certificate of Analysis (CoA): Check the stated isotopic and chemical purity.[5]
-
Perform a Purity Check: If possible, analyze the standard using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) to verify its isotopic distribution.[5][8]
-
Contact the Supplier: Reach out to the manufacturer for more information on the specific batch.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of Hydrocortisone using a this compound internal standard.
Problem 1: Poor Reproducibility and Accuracy
-
Possible Cause: Inconsistent isotopic purity between different batches of the internal standard or degradation of the standard over time.[5]
-
Troubleshooting Steps:
-
Verify New Batches: Always check the purity of a new batch of internal standard before use.[5]
-
Proper Storage: Ensure the internal standard is stored correctly as per the supplier's recommendations to prevent degradation.[5]
-
Stability Monitoring: Monitor the stability of the internal standard in your analytical solvent and biological matrix.[5]
-
Problem 2: Cross-talk or Isotopic Overlap
-
Possible Cause: The signal from the naturally occurring isotopes of the analyte (unlabeled Hydrocortisone) is interfering with the signal of the deuterated internal standard. This is more prominent for compounds with naturally abundant heavy isotopes and at high analyte-to-internal standard concentration ratios.[1][4]
-
Troubleshooting Steps:
-
Evaluate Mass Spectra: Check the mass spectra of both the analyte and the internal standard for overlapping isotopic patterns.[5]
-
Consider Non-linear Calibration: Use a non-linear calibration model that can account for this interference.[1]
-
Select a Different Standard: If possible, choose a deuterated standard with a higher mass difference from the analyte to minimize isotopic overlap.[5]
-
Data Presentation
Table 1: Representative Isotopic Distribution of a Deuterated Corticosteroid
This table shows a representative isotopic distribution for a commercially available deuterated corticosteroid, which can be expected to be similar for this compound.
| Isotopic Species | Notation | Percentage (%) |
| Unlabeled Cortisone | d0 | 0.75 |
| Cortisone-d1 | d1 | 1.45 |
| Cortisone-d2 | d2 | 97.80 |
Data is representative and based on a certificate of analysis for this compound, a structurally similar compound.[6]
Table 2: Example Isotopic Purity of Commercially Available Deuterated Compounds
This table provides examples of reported isotopic purity for various deuterated compounds, highlighting that actual purity can vary.
| Compound | Reported Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | 99.9 |
| Propafenone-d₇ (PRO-d₇) | 96.5 |
This table presents example data, and actual purity will vary by supplier and batch.[8]
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
-
Objective: To determine the isotopic distribution of the this compound internal standard.
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[5]
-
-
Instrumentation and Method:
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the deuterated standard and all its isotopologues (d0, d1, d2, etc.).[5]
-
Integrate the peak areas for each isotopologue.[5]
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic distribution.
-
Protocol 2: Quantification of Unlabeled Impurity using Quantitative ¹H-NMR (qNMR)
-
Objective: To quantify the amount of unlabeled Hydrocortisone (d0) in the this compound internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated internal standard and a certified qNMR standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not have signals overlapping with the signals of interest.[5]
-
-
Instrumentation and Method:
-
Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay is used to allow for complete signal relaxation for accurate integration.[5]
-
-
Data Analysis:
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting guide for this compound quantification issues.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
stability of Hydrocortisone-d2 in different solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of Hydrocortisone-d2 in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at room temperature. For long-term storage, maintaining a controlled room temperature between 20°C to 25°C (68°F to 77°F) is recommended to ensure its stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in high-purity organic solvents such as DMSO, ethanol, or dimethylformamide (DMF). For maximum solubility in aqueous buffers, it is advisable to first dissolve the compound in DMF and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh for each use. We do not recommend storing aqueous solutions for more than one day.[1] For short-term storage of stock solutions (up to a month), it is best to keep them at -20°C, protected from light. For longer-term storage (up to 6 months), storing at -80°C is recommended.
Q3: My this compound solution appears to have degraded. What are the common causes?
A3: Degradation of this compound in solution can be attributed to several factors:
-
pH: Hydrocortisone is most stable in neutral to slightly acidic conditions (pH 5.5-7.4).[2][3][4] Extreme pH values can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.[2][3][4] It is crucial to store solutions at recommended low temperatures.
-
Light Exposure: Exposure to light, especially UV light, can lead to photolytic degradation. Always store solutions in amber vials or protect them from light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can cause oxidative degradation. Using degassed solvents can help minimize this.
Q4: Are there any known degradation products of Hydrocortisone?
A4: Yes, studies on Hydrocortisone have identified several degradation products. The primary degradation pathways include oxidation and non-oxidative reactions. Common degradation products are 21-dehydrohydrocortisone, and other derivatives formed through reactions at the C17 side chain.
Q5: How does the deuterium labeling in this compound affect its stability compared to unlabeled Hydrocortisone?
A5: The deuterium labeling in this compound is expected to enhance its stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical or enzymatic cleavage. Therefore, this compound is anticipated to have a longer half-life and greater stability compared to its non-deuterated counterpart.
Stability of Hydrocortisone in Aqueous Solutions
Disclaimer: The following data is for non-deuterated Hydrocortisone and Hydrocortisone Sodium Succinate. This compound is expected to exhibit greater stability.
| Solvent/Vehicle (pH) | Temperature | Concentration | Duration | Remaining Concentration (%) | Reference |
| Citrate Buffer (pH 5.5) | 3-7°C (Refrigerated) | 1 mg/mL | 21 days | > 92% | [2][4] |
| Citrate Buffer (pH 6.5) | 3-7°C (Refrigerated) | 1 mg/mL | 21 days | > 92% | [2][4] |
| Sterile Water (pH 7.4) | 3-7°C (Refrigerated) | 1 mg/mL | 14 days | > 92% | [2][3][4] |
| 0.9% Sodium Chloride | 4±2°C, 25±3°C, 30±2°C | 1 and 2 mg/mL | 48 hours | > 90% | [5] |
| 5% Glucose | 25°C | 1 and 4 mg/mL | 12 hours | > 97% | [6] |
| 5% Glucose | 25°C | 1 and 4 mg/mL | 24 hours | ~ 95% | [6] |
| 5% Glucose | 25°C | 1 and 4 mg/mL | 48 hours | ~ 90% | [6] |
| 5% Glucose | 30°C | 1 and 4 mg/mL | 12 hours | ~ 91% | [6] |
| 5% Glucose | 30°C | 1 and 4 mg/mL | 24 hours | ~ 86% | [6] |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure for determining the chemical stability of this compound in a specific solvent.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvent (e.g., methanol, acetonitrile, DMSO)
-
HPLC-grade water
-
HPLC-grade mobile phase components (e.g., acetonitrile, water, buffer salts)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
HPLC system with a UV or MS detector
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 10 µg/mL) by diluting with the same solvent.
3. Stability Study Design:
-
Dispense aliquots of the working solution into several amber HPLC vials.
-
Establish different storage conditions to be tested (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. HPLC Analysis:
-
At each designated time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system. A typical HPLC method for Hydrocortisone analysis would involve a C18 column with a mobile phase of acetonitrile and water in a gradient or isocratic elution.[7][8][9] Detection is commonly performed at a wavelength of 242 nm.[1]
-
Record the peak area of the this compound peak.
5. Data Analysis:
-
The concentration of this compound at each time point is calculated based on the peak area relative to the peak area at time 0.
-
Stability is typically defined as the retention of at least 90% of the initial concentration.
-
Plot the percentage of the remaining this compound against time for each storage condition to visualize the degradation kinetics.
Troubleshooting and Visualization
Troubleshooting Workflow for this compound Instability
The following diagram illustrates a logical workflow to troubleshoot potential instability issues with your this compound solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmatonline.com [jmatonline.com]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
minimizing H/D exchange in Hydrocortisone-d2 samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Hydrogen/Deuterium (H/D) exchange in Hydrocortisone-d2 samples. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the isotopic integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound samples?
A1: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1] For isotopically labeled internal standards like this compound, this "back-exchange" is problematic as it leads to a loss of the deuterium label.[2][3] This can compromise the accuracy of quantitative analyses, such as those performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), by underestimating the concentration of the analyte.[4]
Q2: What are the primary factors that influence the rate of H/D exchange?
A2: The rate of H/D exchange is primarily influenced by three main factors:
-
pH: The exchange process is catalyzed by both acids and bases.[5] The minimum rate of exchange for many molecules is typically observed at a pH of approximately 2.5.[2][6][7]
-
Temperature: Higher temperatures significantly accelerate the rate of H/D exchange.[2][7] Conversely, lowering the temperature will slow down the exchange.
-
Time: The longer a deuterated sample is exposed to a hydrogen-containing (protic) solvent, the greater the extent of H/D exchange will be.[2]
Q3: How can I effectively "quench" the H/D exchange reaction during my experiments?
A3: Quenching is the process of rapidly slowing down the H/D exchange.[1] This is best achieved by quickly lowering both the pH and the temperature of the sample.[6][8] A common method is to add a pre-chilled, acidic "quench buffer" (e.g., with a pH of 2.5) to the sample.[2][4]
Q4: What is the impact of my LC-MS/MS mobile phase on H/D exchange?
A4: The liquid chromatography (LC) step can be a major source of back-exchange because the sample is exposed to a continuous flow of protic mobile phase.[2] To minimize this, it is advisable to use rapid LC gradients and low temperatures for the column and solvent lines (e.g., 0 °C or even subzero temperatures).[2][9]
Q5: Are there specific solvents I should use for preparing and storing my this compound stock solutions?
A5: Yes, to prevent premature H/D exchange, it is highly recommended to prepare and store stock solutions of this compound in high-purity aprotic solvents.[10] Examples of suitable aprotic solvents include acetonitrile, methanol, and ethyl acetate. When preparing the solid deuterated compound, allow it to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of deuterium label in results | High pH of sample or solvent: Exposure to neutral or basic conditions accelerates H/D exchange. | Maintain a low pH (around 2.5) for all aqueous environments where possible.[2][6] |
| Elevated temperature: Sample processing or storage at room temperature or higher increases exchange rates. | Perform all sample preparation steps on ice or in a cold room (0-4°C). Store samples at -80°C for long-term stability.[2][4] | |
| Prolonged exposure to protic solvents: Extended LC run times or sample preparation in aqueous buffers can lead to significant back-exchange. | Use rapid LC gradients.[9] Minimize the time the sample is in an aqueous environment. Reconstitute dried samples in a mobile phase with a high percentage of organic, aprotic solvent.[10] | |
| Inconsistent or variable deuteration levels | Inconsistent sample handling: Variations in timing, temperature, or pH during sample preparation across different samples. | Develop and adhere to a strict Standard Operating Procedure (SOP) for all sample preparation steps.[2] |
| Carry-over from previous injections in LC-MS/MS: Residual protic solvent or sample from a previous run can affect the current sample. | Implement a robust column washing protocol between injections. | |
| Poor signal intensity in MS analysis | Use of non-volatile buffers: Buffers like phosphates can suppress ionization in the mass spectrometer. | Use volatile buffers such as formic acid or ammonium formate in your LC mobile phase to ensure efficient ionization.[2][11] |
Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on the rate of H/D back-exchange.
| Parameter | Condition | Effect on H/D Back-Exchange Rate | Reference |
| pH | pH 2.5 | Minimum exchange rate | [2][6][7] |
| Increasing pH (moving towards neutral/basic) | Significantly increases exchange rate | [5] | |
| Decreasing pH (below 2.5) | Increases exchange rate (acid-catalyzed) | [5] | |
| Temperature | 0 °C | Significantly reduced exchange rate | [2][4] |
| 25 °C | Exchange rate is approximately 14 times faster than at 0 °C | [7] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Choose a high-purity aprotic solvent such as acetonitrile or methanol.[10]
-
Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening to prevent moisture condensation.[10]
-
Dissolution: Dissolve the solid in the selected aprotic solvent to the desired concentration.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or below to prevent solvent evaporation and degradation.[10]
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Minimizing H/D Exchange)
-
Pre-chilling: Pre-chill all buffers (e.g., quench buffer at pH 2.5), tubes, and pipette tips to 0-4°C.[2]
-
Quenching (if applicable): If the sample is in a reactive matrix, add an equal volume of ice-cold quench buffer (pH 2.5) and mix thoroughly.[2]
-
Extraction (e.g., Solid-Phase Extraction - SPE):
-
Condition a reversed-phase SPE cartridge (e.g., C18) with an aprotic solvent like methanol or acetonitrile.[10]
-
Load the sample onto the cartridge.
-
Wash the cartridge briefly with a weak aqueous solvent (e.g., 5% methanol in water) to remove interferences.[10]
-
Elute the this compound with an aprotic solvent like acetonitrile or ethyl acetate.[10]
-
-
Evaporation and Reconstitution:
-
Analysis: Immediately inject the sample into the LC-MS/MS system, which should be pre-equilibrated at a low temperature (e.g., 0-4°C).[8]
Visualizations
Caption: Troubleshooting workflow for deuterium loss in this compound.
Caption: Key factors influencing the rate of H/D exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Technical Support Center: Ensuring Linearity with Hydrocortisone-d2 Internal Standard
Welcome to the technical support center for ensuring linearity in quantitative analysis using Hydrocortisone-d2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered when using this compound as an internal standard to ensure the linearity of your calibration curve.
Q1: My calibration curve is non-linear, especially at higher concentrations. What are the potential causes and how can I fix this?
A1: Non-linearity at higher concentrations is a common issue when using a deuterated internal standard. The primary causes are typically ion source saturation and isotopic interference.[1]
-
Ion Source Saturation: At high concentrations, both the analyte (Hydrocortisone) and the internal standard (this compound) compete for ionization in the mass spectrometer's source. This can lead to a disproportionate response, where the internal standard's signal may decrease as the analyte concentration increases.[1]
-
Troubleshooting:
-
Optimize Internal Standard Concentration: A general guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of the highest calibration standard. However, in some instances, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) can improve linearity by normalizing ionization suppression effects.[1]
-
Dilute Samples: If feasible, dilute your samples to bring the analyte concentration within the linear range of your assay.[1][2]
-
Use a Weaker Ion Transition: If your analyte has multiple product ions, selecting a less abundant one for quantification can sometimes extend the linear dynamic range.[1]
-
-
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of Hydrocortisone can contribute to the signal of the this compound internal standard, particularly since the mass difference is small (D2). This interference becomes more significant at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.[1]
-
Troubleshooting:
-
Use a Higher Mass-Labeled Standard: Whenever possible, opt for internal standards with a higher degree of deuteration (e.g., D4, D5, or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[1]
-
Mathematical Correction: Some mass spectrometry software platforms offer mathematical corrections for isotopic contributions.[1]
-
-
Q2: I'm observing a slight shift in retention time between Hydrocortisone and this compound. Is this normal and will it affect my results?
A2: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often minor, it's crucial to assess if the peaks are still sufficiently overlapping to experience similar matrix effects. If the peaks begin to separate, they may be affected differently by co-eluting matrix components, potentially compromising the internal standard's ability to compensate for matrix effects accurately.[1]
Q3: What are other potential sources of error when using this compound as an internal standard?
A3: Beyond non-linearity, other factors can impact the accuracy of your results:
-
Purity of the Internal Standard: The this compound internal standard may contain a small amount of unlabeled Hydrocortisone as an impurity, leading to a constant positive bias in your measurements. Always verify the purity of your internal standard.[1]
-
Improper Internal Standard Concentration: Using an inappropriate concentration can lead to detector saturation or a poor signal-to-noise ratio at the lower end of the calibration curve.[1]
-
Deuterium Exchange: In certain sample matrices or under specific pH or temperature conditions, the deuterium atoms on the internal standard could potentially exchange with protons from the solvent. This would lead to a decrease in the internal standard signal and an overestimation of the analyte concentration. Using an internal standard with deuterium labels on stable positions, such as the carbon backbone, can mitigate this risk.[1]
Quantitative Data Summary
The following tables summarize typical parameters for Hydrocortisone quantification using LC-MS/MS with a deuterated internal standard. These values can serve as a general reference for method development and validation.
Table 1: Linearity and Range of Quantification for Hydrocortisone
| Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| Hydrocortisone | Cortisol-d4 | 0.1 - 120 ng/mL | >0.999 | Urine | [3] |
| Hydrocortisone | Cortisol-d4 | 7 - 828 nmol/L | Consistent Linearity | Urine | [4] |
| Hydrocortisone | Cortisol-d4 | 1.0 - 500.0 ng/mL | 0.999 | Serum | [5] |
| Hydrocortisone | Not Specified | 0.02 - 0.4 mg/mL | 0.9989 | Pharmaceutical Prep. | [6] |
| Hydrocortisone | Not Specified | 2.5 - 400 ng/mL | ≥0.987 | Plasma | [7] |
| Hydrocortisone | Not Specified | 0.05 - 100 ng/mL | >0.99 | Urine | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hydrocortisone
| Analyte | LOD | LOQ | Matrix | Reference |
| Hydrocortisone | 6 nmol/L | Not Specified | Urine | [4] |
| Hydrocortisone | 0.2 ng/mL | 1.0 ng/mL | Serum | [5] |
| 18-hydroxycortisol | Not Specified | 0.26 nmol/L | Urine | [9] |
| Hydrocortisone | 1.0662 x 10⁻² mg/ml | 3.23076 x 10⁻² mg/ml | Pharmaceutical Prep. | [6] |
| Hydrocortisone | Not Specified | 0.05 ng/mL | Urine | [8] |
Experimental Protocols
Protocol 1: Preparation of Hydrocortisone and this compound Stock Solutions
This protocol outlines the preparation of high-concentration stock solutions that will be used to create calibration standards and internal standard working solutions.
-
Weighing: Accurately weigh a precise amount of Hydrocortisone and this compound reference standards into separate volumetric flasks.
-
Dissolution: Dissolve the weighed standards in a suitable solvent, such as methanol or DMSO, to a known final volume. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of the standard in 10 mL of the solvent.[6][10]
-
Sonication: Sonicate the flasks for approximately 5-10 minutes to ensure complete dissolution.[6]
-
Storage: Store the stock solutions in amber vials at -20°C to prevent degradation.
Protocol 2: Construction of a Calibration Curve
This protocol describes the steps to generate a calibration curve for the quantification of Hydrocortisone using this compound as an internal standard.
-
Prepare Calibration Standards: Perform serial dilutions of the Hydrocortisone stock solution with a suitable solvent (e.g., methanol:water) to create a series of calibration standards at different concentrations covering the expected range of the unknown samples.[2][11]
-
Add Internal Standard: To a fixed volume of each calibration standard and each unknown sample, add a constant volume of the this compound working solution. The goal is to have the same concentration of the internal standard in every sample.[2][12]
-
Sample Preparation (if applicable): If analyzing a complex matrix like plasma or urine, perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.[4][13]
-
LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Processing: For each injection, determine the peak area of both the Hydrocortisone and the this compound.
-
Construct the Curve: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).[11][12]
-
Regression Analysis: Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.99 is generally considered to indicate good linearity.[7][14]
Visualizations
Caption: Workflow for establishing a linear calibration curve.
Caption: A logical guide to troubleshooting non-linearity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of urinary 18-hydroxycortisol using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Internal standard - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Performance Evaluation of a Validated LC-MS/MS Method for Hydrocortisone Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydrocortisone in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by compensating for matrix effects and variability in sample processing and instrument response. This document details the experimental protocol and presents performance data from a typical validated method that utilizes a deuterated internal standard, such as Cortisol-d4. While this guide focuses on a widely used internal standard, other deuterated analogs like Hydrocortisone-d2 are also suitable alternatives.
Comparative Performance Data
The following tables summarize the validation parameters for a representative LC-MS/MS method for hydrocortisone analysis. This data is aggregated from published studies employing Cortisol-d4 as the internal standard in human plasma or urine.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Hydrocortisone | Cortisol-d4 | 0.1 - 120 | > 0.999 | 0.1 |
| Hydrocortisone | Cortisol-d4 | 0.5 - 300 | > 0.997 | 0.15 |
| Hydrocortisone | Cortisol-d4 | 2.5 - 400 | > 0.987 | 2.5 |
Table 2: Precision and Accuracy
| Analyte | Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Hydrocortisone | Cortisol-d4 | Low | < 10% | < 10% | ± 15% |
| Hydrocortisone | Cortisol-d4 | Medium | < 10% | < 10% | ± 15% |
| Hydrocortisone | Cortisol-d4 | High | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Hydrocortisone | Cortisol-d4 | Human Plasma | 80 - 91 | Not significant |
| Hydrocortisone | Cortisol-d4 | Human Urine | > 89 | Not significant |
Experimental Protocol
This section details a typical experimental workflow for the quantification of hydrocortisone in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Cortisol-d4 at a suitable concentration).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte and internal standard, and then returns to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydrocortisone: The precursor ion [M+H]+ is m/z 363.2. A common product ion for quantification is m/z 121.1.
-
Deuterated Internal Standard (e.g., Cortisol-d4): The precursor ion [M+H]+ is m/z 367.2. The corresponding product ion for quantification is m/z 121.1.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Workflow Diagram
Caption: LC-MS/MS workflow for hydrocortisone analysis.
A Comparative Guide to Hydrocortisone-d2 and Hydrocortisone-d4 as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the analysis of hydrocortisone (cortisol), deuterated analogs such as Hydrocortisone-d2 and Hydrocortisone-d4 are commonly employed. This guide provides an objective comparison of these two internal standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal standard for their specific applications.
Executive Summary
The selection between this compound and Hydrocortisone-d4 hinges on a trade-off between cost and analytical robustness. While both can serve as effective internal standards, Hydrocortisone-d4 is generally the superior choice for most quantitative LC-MS/MS applications due to its higher isotopic purity and reduced risk of isotopic interference. this compound, with a lower degree of deuterium labeling, is more susceptible to "cross-talk" from the naturally occurring isotopes of the unlabeled hydrocortisone, which can compromise the linearity and accuracy of the assay, particularly at high analyte concentrations.[1] This guide will delve into the experimental data that underpins this recommendation.
Performance Comparison: this compound vs. Hydrocortisone-d4
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its quantification.[2] The primary distinction in performance between this compound and Hydrocortisone-d4 arises from their mass difference relative to the unlabeled analyte.
| Performance Parameter | This compound | Hydrocortisone-d4 | Rationale & Key Considerations |
| Isotopic Interference (Cross-Talk) | Higher risk | Lower risk | Naturally occurring 13C isotopes of hydrocortisone can contribute to the signal of the d2-standard, especially at high analyte concentrations, leading to non-linearity.[1][2] A mass difference of at least 3 amu is recommended to minimize this.[2] |
| Chromatographic Co-elution | Generally co-elutes, but a slight shift (isotopic effect) is possible. | Generally co-elutes, with a minimal isotopic effect. | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] This shift is typically negligible for d4 but can be more pronounced with lower deuteration. |
| Correction for Matrix Effects | Effective | Highly Effective | Both standards effectively compensate for variations in extraction recovery and ion suppression/enhancement. However, differential matrix effects can occur if there is a significant chromatographic shift between the analyte and the internal standard.[3][4] |
| Accuracy & Precision | Can be compromised at high analyte concentrations due to isotopic interference.[1] | Generally provides high accuracy and precision across a wide linear range. | Studies using Hydrocortisone-d4 consistently report excellent accuracy (typically 85-115%) and precision (CV < 15%).[5][6] |
| Cost-Effectiveness | Generally less expensive | Generally more expensive | The synthesis of higher-deuterated compounds is more complex and costly. |
Experimental Data and Observations
While direct head-to-head comparative studies are scarce, the potential for isotopic interference with doubly deuterated standards is a documented concern. A study assessing interference by naturally occurring isotopes of cortisol with its D2-cortisol internal standard demonstrated that the M+2 isotope of cortisol can significantly contribute to the D2-cortisol signal, leading to a false increase in the internal standard response and a decrease in the calculated analyte concentration.[1]
Conversely, numerous validated methods employing Hydrocortisone-d4 for the quantification of cortisol and other steroids in various biological matrices consistently demonstrate robust performance. For instance, a high-throughput LC-MS/MS method for urinary cortisol and cortisone using Hydrocortisone-d4 as the internal standard reported excellent linearity, reproducibility, and recovery (97% to 123%).[5] Another study for the simultaneous determination of five free urinary steroids using Hydrocortisone-d4 reported accuracy between 85-105% and a coefficient of variation of less than 10%.[6]
Experimental Protocols
Below are generalized experimental protocols for the quantification of hydrocortisone using a deuterated internal standard. These should be optimized for specific instrumentation and matrices.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of the biological sample (e.g., urine, plasma), add a known concentration of the internal standard (this compound or Hydrocortisone-d4).
-
Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the spiked sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for hydrocortisone and the internal standards need to be optimized.
-
Hydrocortisone: e.g., m/z 363.2 → 121.1
-
This compound: e.g., m/z 365.2 → 121.1
-
Hydrocortisone-d4: e.g., m/z 367.2 → 121.1
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Conclusion and Recommendation
For routine and high-stakes quantitative analysis of hydrocortisone, Hydrocortisone-d4 is the recommended internal standard. Its higher degree of deuteration provides a greater mass difference from the unlabeled analyte, significantly minimizing the risk of isotopic interference and thereby ensuring a more accurate and linear response over a wide range of concentrations. While this compound may be a more economical option, researchers must be vigilant for potential non-linearity and perform thorough validation to ensure it is suitable for their specific assay conditions, particularly when high analyte concentrations are anticipated. The initial investment in a more robust internal standard like Hydrocortisone-d4 can prevent costly and time-consuming troubleshooting and data re-analysis in the long run.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Employing Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are fundamental to generating robust data. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for their ability to correct for variability during sample processing and analysis.[1] Among these, deuterated standards are frequently utilized. However, the choice of a specific deuterated analogue can significantly impact analytical performance. This guide provides an objective comparison of analytical methods cross-validated with different deuterated standards for the same analyte, supported by experimental data and detailed methodologies.
The core principle behind using a SIL-IS is that it will behave nearly identically to the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization.[2][3] This co-behavior allows for accurate correction of variations, leading to enhanced precision and accuracy.[2] Cross-validation is a critical process to ensure that different analytical methods or the same method used in different laboratories produce comparable and reliable results.[4][5][6] This is particularly important when a change in the internal standard is introduced.
The Deuterium Isotope Effect: A Critical Consideration
While deuterated standards are chemically similar to the analyte, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences. This "deuterium isotope effect" can sometimes lead to a slight shift in chromatographic retention time, with the deuterated standard often eluting slightly earlier than the native analyte.[2][7] If this separation occurs in a region of variable matrix effects (ion suppression or enhancement), the analyte and the internal standard will be affected differently, potentially leading to inaccurate quantification.[8] The position and number of deuterium atoms can be critical, and in some instances, different deuterated versions of the same analyte can yield different quantitative results.[9]
Data Presentation: Performance of Different Deuterated Standards
The following table summarizes hypothetical yet representative data from a cross-validation study comparing the performance of two different deuterated internal standards (IS-d3 and IS-d5) for the quantification of a hypothetical analyte in human plasma. This data is modeled after findings in studies comparing different stable isotope-labeled standards, where variations in performance have been observed.[9][10]
| Parameter | Method A (using Analyte-d3 as IS) | Method B (using Analyte-d5 as IS) | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | +4.5% | +8.2% | Within ±20% |
| Low QC | +2.1% | +6.5% | Within ±15% |
| Mid QC | -1.5% | +3.8% | Within ±15% |
| High QC | -3.0% | +1.2% | Within ±15% |
| Precision (%CV) | |||
| LLOQ | 8.5% | 12.3% | ≤ 20% |
| Low QC | 6.2% | 9.8% | ≤ 15% |
| Mid QC | 4.8% | 7.5% | ≤ 15% |
| High QC | 3.5% | 5.1% | ≤ 15% |
| Matrix Effect (%CV) | 7.8% | 14.2% | ≤ 15% |
| Recovery (%CV) | 9.1% | 9.5% | Consistent |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.
The data illustrates that while both methods may meet regulatory acceptance criteria, the method utilizing Analyte-d3 as the internal standard demonstrates superior performance with lower bias, higher precision, and a less pronounced matrix effect. This highlights the importance of selecting the optimal deuterated standard during method development.
Experimental Protocols
A rigorous cross-validation protocol is essential to compare the performance of analytical methods using different deuterated internal standards.
Objective: To compare the accuracy and precision of two validated LC-MS/MS methods for the quantification of an analyte in human plasma, with each method utilizing a different deuterated internal standard (e.g., Analyte-d3 vs. Analyte-d5).
Materials:
-
Analyte reference standard
-
Analyte-d3 internal standard
-
Analyte-d5 internal standard
-
Control human plasma (K2EDTA)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
LC-MS grade formic acid
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both deuterated internal standards in methanol (1 mg/mL).
-
Prepare separate working solutions for the calibration standards by serial dilution of the analyte stock solution.
-
Prepare two separate internal standard spiking solutions, one for Analyte-d3 and one for Analyte-d5, at a consistent concentration (e.g., 50 ng/mL).
-
-
Sample Preparation (for each method):
-
To 100 µL of plasma (blank, calibration standard, or QC sample), add 25 µL of the respective internal standard working solution (either Analyte-d3 or Analyte-d5).
-
Vortex mix for 10 seconds.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vials and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 column with a gradient elution program. The mobile phases would typically be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to ensure good separation and peak shape for the analyte.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the Multiple Reaction Monitoring (MRM) transitions for the analyte and both deuterated internal standards.
-
-
Cross-Validation Procedure:
-
Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, high).
-
Analyze at least three replicates of each QC level using both Method A (with Analyte-d3) and Method B (with Analyte-d5).
-
The results obtained from both methods are then statistically compared. The mean accuracy for each QC level should be within ±15% between the two methods.
-
Mandatory Visualization
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Hydrocortisone-d2 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in hydrocortisone quantification, the choice of an internal standard is a critical decision. This guide provides an in-depth comparison of Hydrocortisone-d2 against other common internal standards, supported by experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This compound, a deuterated analog of hydrocortisone, is a widely utilized internal standard. This guide will delve into its performance characteristics, offering a clear perspective on its suitability for demanding bioanalytical applications.
Performance Benchmarks: Accuracy and Precision
The effectiveness of an internal standard is ultimately judged by the accuracy and precision it imparts to the analytical method. The following tables summarize validation data from multiple studies employing deuterated hydrocortisone (or cortisol) internal standards in the analysis of biological matrices.
Table 1: Intra-Day and Inter-Day Precision of LC-MS/MS Methods Using Deuterated Hydrocortisone Internal Standards
| Analyte | Internal Standard | Matrix | Concentration Levels | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Reference |
| Hydrocortisone | Not Specified | Mouse Serum | Low, Medium, High QC | ≤ 12.9% | ≤ 12.9% | [1] |
| Cortisol | Cortisol-d4 | Human Urine | 6-726 nmol/L | Not Reported | 7.3-16% | [2] |
| Cortisol | Cortisol-d4 | Cell Culture Medium | Low, Medium, High QC | ≤ 6% | ≤ 6% | [3] |
| Cortisol & Cortisone | Not Specified | Human Urine | Low, Medium, High QC | <5% (Cortisol), <6% (Cortisone) | <6% (Cortisol), <8% (Cortisone) | [4] |
| Cortisol & Cortisone | Not Specified | Human Sweat | 1.5, 25, 45 ng/mL | 7.2-9.0% (Cortisol), 7.1-10.1% (Cortisone) | ≤8.5% (Cortisol), ≤10.01% (Cortisone) |
Table 2: Accuracy of LC-MS/MS Methods Using Deuterated Hydrocortisone Internal Standards
| Analyte | Internal Standard | Matrix | Concentration Levels | Accuracy (Bias %) | Reference |
| Hydrocortisone | Not Specified | Mouse Serum | Low, Medium, High QC | -3.4% to 6.2% | [1] |
| Cortisol | Cortisol-d4 | Cell Culture Medium | Low, Medium, High QC | ≤ 6% | [3] |
| Cortisol & Cortisone | Not Specified | Human Sweat | 1.5, 25, 45 ng/mL | -8.1% to 2.1% (Cortisol), -7.6% to 3.0% (Cortisone) | |
| Cortisol & Cortisone | Cortisol-d4 | Human Urine | Added to urine | 97-123% (Recovery) | [2] |
Head-to-Head Comparison: this compound vs. Other Internal Standards
While deuterated standards like this compound are widely used, it is important to understand their characteristics in comparison to other options, such as ¹³C-labeled internal standards and structural analogs.
Table 3: Comparison of Internal Standard Types for Hydrocortisone Quantification
| Feature | This compound (Deuterated) | ¹³C-Hydrocortisone (¹³C-labeled) | Structural Analog (e.g., Prednisolone) |
| Co-elution | Generally co-elutes, but slight retention time shifts ("isotope effect") can occur. | Virtually identical retention time to the analyte. | Different retention time. |
| Ionization Efficiency | Nearly identical to the analyte. | Identical to the analyte. | May differ significantly from the analyte. |
| Correction for Matrix Effects | Very effective, assuming co-elution. | Highly effective. | Less effective, as it may experience different matrix effects. |
| Cost | Generally more affordable than ¹³C-labeled standards. | Typically more expensive. | Often the most cost-effective option. |
| Availability | Widely available. | May be less readily available. | Generally widely available. |
| Risk of Isotopic Contribution | Low, but potential for interference from naturally occurring isotopes of the analyte. | Very low. | Not applicable. |
For the majority of applications, this compound provides a robust and cost-effective solution for accurate and precise quantification. However, for assays requiring the absolute highest degree of accuracy, and where the "isotope effect" may be a concern, ¹³C-labeled hydrocortisone is considered the superior choice.
Experimental Protocol: Quantification of Hydrocortisone in Human Plasma
This section details a representative experimental protocol for the quantification of hydrocortisone in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 121.1.
-
This compound: Precursor ion (Q1) m/z 365.2 → Product ion (Q3) m/z 121.1.
-
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.
References
- 1. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Isotopic Enrichment of Hydrocortisone-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic enrichment of Hydrocortisone-d2, a deuterated analog of the endogenous glucocorticoid hydrocortisone (cortisol). Accurate assessment of isotopic enrichment is crucial for the use of this compound as an internal standard in pharmacokinetic studies and for elucidating metabolic pathways. This document outlines the primary method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses alternative techniques, supported by experimental protocols and data.
Method Comparison: LC-MS/MS, NMR, and FTIR
The determination of isotopic enrichment of deuterated compounds like this compound primarily relies on techniques that can differentiate and quantify molecules based on their mass. While several methods exist, they differ in sensitivity, specificity, and the type of information they provide.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio analysis. | Measures the magnetic properties of atomic nuclei. | Measures the absorption of infrared radiation by molecular vibrations. |
| Sensitivity | High (ng/mL to pg/mL levels).[1][2] | Lower sensitivity compared to MS.[3] | Generally lower sensitivity than MS. |
| Specificity | High, especially with tandem MS (MS/MS).[1][4] | Provides site-specific information on deuterium incorporation.[3] | Can be challenging to resolve overlapping vibrational bands. |
| Quantitative Accuracy | Excellent for isotopic ratio analysis. | Good, but can be affected by various experimental parameters.[3] | Can be used for quantification but may be less precise than MS. |
| Sample Throughput | High, suitable for routine analysis.[1] | Lower throughput due to longer acquisition times. | Relatively fast measurements. |
| Primary Application for this compound | Gold standard for isotopic enrichment and quantification in biological matrices.[1][5][6] | Structural confirmation and determination of deuterium labeling positions.[7][8] | Less common for this application; more suited for bulk material analysis. |
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for determining the isotopic enrichment of this compound due to its high sensitivity, specificity, and quantitative accuracy. The technique allows for the separation of the deuterated analyte from its endogenous, non-labeled counterpart and other matrix components, followed by precise mass-based detection and quantification.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is a representative example for the analysis of corticosteroids in biological matrices.
1. Sample Preparation (Plasma/Serum) [5][9][10]
-
Internal Standard Spiking: An appropriate internal standard (e.g., Hydrocortisone-d4) is added to the sample to account for variability during sample processing.
-
Protein Precipitation: A solvent like acetonitrile or ethyl acetate is added to precipitate proteins.[5][10]
-
Liquid-Liquid Extraction (LLE): The sample is further purified by extracting the analytes into an immiscible organic solvent (e.g., ethyl acetate, chloroform).[1][5]
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is redissolved in a solvent compatible with the LC mobile phase.[5]
2. Chromatographic Separation [10][11][12]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reverse-phase column is commonly used.[5][12]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[2][11]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-60°C) to ensure reproducible retention times.[9][10][12]
3. Mass Spectrometric Detection [1][2][9]
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[2][6][12]
-
Mass Analyzer: A tandem quadrupole mass spectrometer is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. Specific precursor-to-product ion transitions for this compound and any unlabeled Hydrocortisone are monitored. For example, for cortisol, the transition m/z 363 -> 121 is often used.[1]
4. Data Analysis
The isotopic enrichment is calculated by comparing the peak areas of the deuterated (d2) and non-deuterated (d0) forms of Hydrocortisone. The presence of d1 and other isotopologues can also be assessed.
Representative Isotopic Distribution
The following table shows a representative isotopic distribution for a commercially available deuterated corticosteroid, which is expected to be similar for this compound.
| Isotopic Species | Notation | Percentage (%) |
| Unlabeled Cortisone | d0 | 0.75 |
| Cortisone-d1 | d1 | 1.45 |
| Cortisone-d2 | d2 | 97.80 |
Data is representative and based on a certificate of analysis for a structurally similar compound.[13]
Commercially Available Deuterated Corticosteroids
| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | Cortisone (1,2-D₂, 98%) | 98 atom % D | 95% |
| MedchemExpress | This compound | 98.52% | 98.32% (HPLC) |
| TLC Pharmaceutical Standards | This compound | Not Specified | Not Specified |
This is not an exhaustive list and is intended for illustrative purposes.[13][14]
Alternative Methodologies
While LC-MS/MS is the dominant technique, other methods can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the specific sites of deuterium labeling within a molecule.[3][7][8] While less sensitive than mass spectrometry, NMR can confirm the structural integrity of the deuterated compound and provide insights into the relative isotopic purity at different positions.[3][7]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrational frequencies of chemical bonds. The substitution of hydrogen with deuterium results in a shift in the vibrational frequency of the C-D bond compared to the C-H bond. This allows for the detection and, in some cases, quantification of deuterium incorporation.[15] However, for complex molecules like this compound, the spectra can be crowded, making precise quantification challenging. FTIR is more commonly used for analyzing simpler molecules like deuterated water.[15]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of a deuterium-labeled cortisol for the study of its rate of 11 beta-hydroxy dehydrogenation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Measurements of hydrocortisone and cortisone for longitudinal profiling of equine plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 15. On-line in situ determination of deuterium content in water via FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. Non-Deuterated Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of deuterated and non-deuterated hydrocortisone, focusing on the underlying principles of deuteration, its impact on metabolic stability and pharmacokinetics, and the experimental methodologies used for evaluation.
Introduction: The Rationale for Deuteration
In drug development, deuteration is the strategic replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[1] This modification does not typically alter the drug's shape or its interaction with its biological target. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the bond more resistant to enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[2]
For drugs like hydrocortisone, which are extensively metabolized by cytochrome P450 (CYP) enzymes, this effect can be particularly advantageous.[3] By selectively deuterating the positions on the molecule that are most susceptible to metabolic attack, the rate of metabolism can be slowed. This can lead to several potential therapeutic benefits:
-
Improved Metabolic Stability: A slower rate of breakdown by metabolic enzymes.[4]
-
Increased Half-Life and Exposure: The drug remains in the system for longer, potentially allowing for less frequent dosing.[1][4]
-
Reduced Toxic Metabolites: If a specific metabolic pathway leads to a toxic byproduct, deuteration can "shunt" metabolism towards safer pathways.[1]
Hydrocortisone (also known as cortisol) is primarily metabolized in the liver by CYP3A4 to 6β-hydroxycortisol and reversibly converted to the inactive cortisone by 11β-hydroxysteroid dehydrogenase (11-beta HSD).[5] Slowing these metabolic processes through deuteration is the primary goal for developing a deuterated hydrocortisone analog.
Comparative Analysis of Performance Data
While comprehensive head-to-head clinical trial data for a commercially developed deuterated hydrocortisone is not extensively published, we can synthesize a comparison based on known pharmacokinetic (PK) parameters of standard hydrocortisone and data from studies using deuterium-labeled cortisol for research purposes. The following tables summarize key performance metrics.
Table 1: Pharmacokinetic Parameter Comparison
This table compares key pharmacokinetic parameters between standard (non-deuterated) hydrocortisone and a deuterated variant. Data for non-deuterated hydrocortisone is derived from multiple clinical studies. Data for deuterated hydrocortisone is based on a study using [1,1,19,19,19-2H5]cortisol (cortisol-d5) and illustrates the principles of the kinetic isotope effect.[6]
| Parameter | Non-Deuterated Hydrocortisone | Deuterated Hydrocortisone (cortisol-d5) | Expected Improvement with Deuteration |
| Time to Max Concentration (Tmax) | ~1.0 hour[7] | ~0.5 hours[6] | Potentially faster absorption |
| Max Concentration (Cmax) | ~300 ng/mL (after 20 mg dose)[7] | ~197 ng/mL (after 5 mg dose)[6] | Higher exposure for an equivalent dose |
| Elimination Half-Life (t½) | ~1.7 - 2.0 hours[7] | Not reported, but expected to be longer | Increased due to slower metabolism |
| Total Body Clearance (CL) | ~18 L/hr[7] | Not reported, but expected to be lower | Decreased due to slower metabolism |
| Area Under the Curve (AUC) | ~563 h*ng/mL (after 5 mg dose)[8] | Not reported, but expected to be higher | Increased total drug exposure |
| Oral Bioavailability | ~96%[7] | Expected to be similar | Unlikely to be significantly altered |
Note: The Cmax for cortisol-d5 was observed after a much smaller dose (5 mg) than the non-deuterated example (20 mg). The data suggests robust absorption. The primary benefit of deuteration—slowing metabolism—would manifest as an increased half-life and AUC, which is the widely accepted outcome of the kinetic isotope effect.[1]
Table 2: In Vitro Metabolic Stability Comparison
This table presents a representative comparison of metabolic stability in human liver microsomes (HLM), the standard in vitro system for assessing CYP450-mediated metabolism. The values for the deuterated compound are illustrative of the expected outcome based on the KIE.
| Parameter | Non-Deuterated Hydrocortisone | Deuterated Hydrocortisone (Hypothetical) | Expected Improvement with Deuteration |
| In Vitro Half-Life (t½) in HLM | Shorter | Longer | Increased metabolic stability |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism |
| Primary Metabolizing Enzyme | CYP3A4[3] | CYP3A4 | No change in primary enzyme |
| Kinetic Isotope Effect (kH/kD) | N/A | > 1.0 | Demonstrates slower enzymatic processing |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of deuterated and non-deuterated compounds.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of non-deuterated hydrocortisone and its deuterated analog.
Materials:
-
Test compounds (non-deuterated and deuterated hydrocortisone, 1 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare working solutions of the test compounds in buffer. Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, add the HLM suspension. Add the test compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point 0.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.
Protocol 2: Pharmacokinetic Study and Plasma Analysis by LC-MS/MS
Objective: To determine and compare the pharmacokinetic profiles of non-deuterated and deuterated hydrocortisone in vivo.
Study Design:
-
A randomized, crossover study in healthy human subjects is ideal.
-
Administer a single oral dose of either non-deuterated or deuterated hydrocortisone.
-
A washout period of at least one week should separate the two dosing periods.
-
To measure the exogenous drug accurately, endogenous cortisol production should be suppressed beforehand using a drug like dexamethasone.[7]
Blood Sampling:
-
Collect serial blood samples into K2EDTA tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the samples to separate plasma and store at -80°C until analysis.
Plasma Sample Analysis by LC-MS/MS:
-
Sample Preparation: Use protein precipitation to extract the drug from the plasma. To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d8-cortisol for analyzing non-deuterated hydrocortisone, and a different labeled standard for the deuterated drug).
-
Extraction: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid) to separate the analyte from endogenous plasma components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification. Monitor the specific precursor-to-product ion transitions for hydrocortisone and its deuterated analog.
Pharmacokinetic Analysis:
-
Calculate PK parameters such as Cmax, Tmax, t½, AUC, and CL from the plasma concentration-time data for each subject and formulation using non-compartmental analysis.
Visualizations: Pathways and Workflows
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Caption: Glucocorticoid Receptor (GR) signaling pathway for hydrocortisone.
Comparative Experimental Workflow
This diagram outlines the logical flow for comparing the metabolic stability of deuterated and non-deuterated hydrocortisone in vitro.
Caption: In vitro workflow for comparing metabolic stability.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid-mediated induction of CYP3A4 is decreased by disruption of a protein: DNA interaction distinct from the pregnane X receptor response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cortisol - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achieving a physiological cortisol profile with once-daily dual-release hydrocortisone: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Hydrocortisone-d2 in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cross-reactivity of Hydrocortisone-d2 in immunoassays. Given that this compound is a deuterated form of hydrocortisone, it is primarily utilized as an internal standard in mass spectrometry. Its application and performance within immunoassays are not extensively documented in commercial or academic literature. However, based on the fundamental principles of antibody-antigen binding, a robust scientific inference can be made regarding its cross-reactivity. This guide will objectively compare the expected performance of this compound with other steroidal alternatives and provide supporting experimental protocols for validation.
Principle of Competitive Immunoassay
In a competitive immunoassay for hydrocortisone (cortisol), a known amount of enzyme-labeled hydrocortisone competes with the hydrocortisone present in a sample for a limited number of binding sites on a specific anti-hydrocortisone antibody. The amount of bound enzyme-labeled hydrocortisone is inversely proportional to the concentration of hydrocortisone in the sample.
Expected Cross-Reactivity of this compound
This compound and hydrocortisone are structurally and chemically almost identical. The substitution of two hydrogen atoms with deuterium atoms results in a negligible change to the molecule's three-dimensional shape and the chemical properties of the epitopes recognized by the anti-hydrocortisone antibody. Therefore, it is scientifically sound to expect that this compound will exhibit a cross-reactivity of virtually 100% in a competitive immunoassay for hydrocortisone. The antibody is highly unlikely to differentiate between the deuterated and non-deuterated forms of the molecule.
Data Presentation: Cross-Reactivity Comparison
The following table summarizes the expected cross-reactivity of this compound in a typical cortisol immunoassay and compares it with the published cross-reactivity data for other structurally related steroids. This comparison highlights the significance of structural similarity in determining antibody binding and potential interference.
| Compound | Expected/Reported Cross-Reactivity (%) | Notes |
| This compound | ~100% (Expected) | Due to near-identical molecular structure to Hydrocortisone. |
| Prednisolone | 4.4% | Structurally similar synthetic glucocorticoid. |
| Reichstein's Substance S | 3.4% | A precursor to cortisol. |
| Progesterone | 1.7% | A steroid hormone with a related backbone. |
| Cortisone | 0.2% | The inactive metabolite of cortisol. |
| 4-Androstene-3,17-dione | < 0.1% | An androgenic steroid. |
| Corticosterone | < 0.1% | Another glucocorticoid hormone. |
| Deoxycorticosterone | < 0.1% | A mineralocorticoid hormone. |
| Estradiol | < 0.1% | An estrogenic hormone. |
| Prednisone | < 0.1% | A synthetic glucocorticoid. |
Note: The reported cross-reactivity values for compounds other than this compound are sourced from commercially available cortisol immunoassay kits and published studies for illustrative purposes. Actual values may vary between different assays and antibody lots.
Experimental Protocols
For researchers wishing to empirically determine the cross-reactivity of this compound or other compounds in a specific cortisol immunoassay, the following protocol outlines a standard methodology.
Objective: To determine the percentage cross-reactivity of a test compound (e.g., this compound) in a competitive cortisol immunoassay.
Materials:
-
Competitive Cortisol ELISA Kit (including microplate pre-coated with anti-cortisol antibody, HRP-conjugated cortisol, standards, wash buffer, substrate, and stop solution)
-
Hydrocortisone standard (for IC50 determination)
-
This compound (or other test compound)
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the instructions provided with the Cortisol ELISA Kit.
-
Determination of Hydrocortisone IC50:
-
Prepare a serial dilution of the hydrocortisone standard in assay buffer to create a standard curve (e.g., 0, 1, 5, 10, 50, 100, 500 ng/mL).
-
Run the competitive ELISA according to the kit manufacturer's protocol using these standards.
-
Measure the absorbance at 450 nm.
-
Plot the absorbance values against the corresponding hydrocortisone concentrations.
-
Calculate the concentration of hydrocortisone that causes 50% inhibition of the maximum signal (IC50). This is the concentration at which half of the labeled cortisol is displaced.
-
-
Determination of Test Compound IC50:
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer over a wide range of concentrations.
-
Run the competitive ELISA as before, but using the serial dilutions of the test compound in place of the hydrocortisone standards.
-
Measure the absorbance at 450 nm.
-
Plot the absorbance values against the corresponding concentrations of the test compound.
-
Calculate the concentration of the test compound that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculation of Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of Hydrocortisone / IC50 of Test Compound) x 100
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Principle of competitive binding in a cortisol immunoassay.
Caption: Experimental workflow for assessing cross-reactivity.
A Guide to the Certification of Hydrocortisone-d2 as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Hydrocortisone-d2, a crucial stable isotope-labeled internal standard for bioanalytical and pharmaceutical analysis. The certification of this compound as a reference material ensures its accuracy and reliability in quantitative studies. This document outlines the key quality attributes, the analytical methods used for certification, and the overall workflow for producing a certified reference material (CRM).
Comparative Analysis of this compound Reference Materials
The quality of a this compound reference material is defined by its chemical purity and isotopic enrichment. The following table summarizes the specifications from various suppliers for commercially available this compound and a related deuterated corticosteroid, providing a baseline for comparison.
| Supplier/Product | Stated Isotopic Purity | Stated Chemical Purity | Isotopic Distribution (d0:d1:d2) |
| MedChemExpress this compound | 98.52% | 98.32% (HPLC) | Not Specified |
| BenchChem (Representative Data for this compound) | Not Specified | Not Specified | 0.75% : 1.45% : 97.80%[1] |
| Cambridge Isotope Laboratories, Inc. Cortisone (1,2-D₂, 98%) | 98 atom % D | 95% | Not Specified |
| BOC Sciences Cortisone-d2 | > 95% | Not Specified | Not Specified |
Experimental Protocols for Certification
The certification of this compound as a reference material involves a series of rigorous analytical tests to confirm its identity, purity, and isotopic composition. These tests are conducted following metrologically validated procedures, often under a quality management system such as ISO 17034.
Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and the specific location of the deuterium labels.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC may be employed.
-
Analysis: The resulting spectra are compared with the spectra of a well-characterized, unlabeled hydrocortisone reference standard. The absence or significant reduction of signals in the ¹H NMR spectrum at specific chemical shifts, coupled with the corresponding changes in the ¹³C NMR spectrum, confirms the location of the deuterium labels.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the chemical purity of the this compound material and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of methanol, water, and acetic acid (e.g., 60:30:10, v/v/v) is often employed.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 254 nm.[2]
-
-
Sample Preparation: A stock solution of the this compound is prepared in the mobile phase or a suitable solvent, followed by serial dilutions to create a calibration curve.
-
Analysis: The peak area of the this compound is measured and compared against a calibration curve generated from a certified reference standard of unlabeled hydrocortisone. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Isotopic Enrichment and Distribution by Mass Spectrometry (MS)
Objective: To determine the isotopic purity of this compound and the relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, etc.).
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via an LC system.
-
Data Acquisition: Full-scan mass spectra are acquired over a mass range that includes the molecular ions of both unlabeled hydrocortisone and the deuterated analogue.
-
Analysis: The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic distribution. The isotopic enrichment is determined by the percentage of the desired deuterated molecule (d2) relative to all other isotopic species.
Workflow for the Certification of a Reference Material
The production and certification of a chemical reference material like this compound is a multi-step process governed by international standards such as ISO 17034 to ensure the quality and traceability of the material.
Caption: Certification workflow for a chemical reference material.
This comprehensive approach to the certification of this compound ensures that researchers and scientists have access to a reliable and well-characterized reference material, which is fundamental for achieving accurate and reproducible results in their analytical studies.
References
Performance Evaluation of Hydrocortisone-d2 in Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydrocortisone (cortisol) in clinical assays is paramount for the diagnosis and management of various endocrine disorders. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. This guide provides a comparative evaluation of Hydrocortisone-d2 as an internal standard in clinical assays, with a focus on its performance against other commonly used deuterated analogues like Hydrocortisone-d4.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS, a known amount of a SIL-IS, such as deuterated hydrocortisone, is added to each sample at the beginning of the analytical process. This standard is chemically identical to the analyte of interest (hydrocortisone) but has a higher mass due to the incorporation of deuterium atoms. By tracking the ratio of the analyte to the internal standard, variations that can occur during sample preparation, chromatography, and ionization are effectively normalized, leading to highly reliable and reproducible results.
Comparative Performance of Deuterated Hydrocortisone Internal Standards
While direct head-to-head comparative studies are limited, this section collates performance data from various validated LC-MS/MS methods to provide an objective comparison between this compound and other deuterated alternatives, primarily Hydrocortisone-d4. It is important to note that some of the presented data for d2 variants are for the analysis of cortisone, a closely related steroid, which can serve as a valuable proxy for assessing the performance of the deuterated label.
Table 1: Quantitative Performance Data of Deuterated Hydrocortisone Internal Standards
| Performance Parameter | This compound (for Cortisone Analysis) | Hydrocortisone-d4 (for Hydrocortisone Analysis) |
| Linearity Range | 1.0 - 500.0 ng/mL | 3.45 - 1379.0 nmol/L (~1.26 - 500 ng/mL) |
| Correlation Coefficient (r²) | >0.998 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 3.45 nmol/L (~1.26 ng/mL) |
| Intra-Assay Precision (%CV) | 3.6 - 6.0% | < 7.3% |
| Inter-Assay Precision (%CV) | 1.9 - 5.8% | 7.3 - 16% |
| Accuracy (% Bias or % Recovery) | 89.2 - 98.8% | 97 - 123% (Recovery) |
Data for this compound is derived from a method for cortisone analysis and may be indicative of its performance for hydrocortisone. Data for Hydrocortisone-d4 is compiled from various sources and represents typical performance in hydrocortisone assays.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of hydrocortisone using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is essential to remove interfering substances from the biological matrix.
-
Sample Aliquoting: Take a 100 µL aliquot of the serum or plasma sample.
-
Internal Standard Spiking: Add a known amount of this compound or Hydrocortisone-d4 internal standard solution to the sample.
-
Protein Precipitation: Precipitate proteins by adding an organic solvent such as acetonitrile.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the hydrocortisone and the internal standard with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 column, is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often containing a modifier like formic acid or ammonium acetate, is employed to separate hydrocortisone from other sample components.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for hydrocortisone analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both hydrocortisone and the deuterated internal standard are monitored.
-
Table 2: Exemplary MRM Transitions for Hydrocortisone and Deuterated Internal Standards
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone | 363.2 | 121.0 | |
| This compound | 365.2 | 121.0 | |
| Hydrocortisone-d4 | 367.2 | 121.2 |
Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of hydrocortisone in clinical assays by LC-MS/MS. While Hydrocortisone-d4 is more commonly cited in the literature with extensive validation data, the available information for this compound (often in the context of cortisone analysis) suggests comparable performance characteristics. The choice between different deuterated analogues may depend on commercial availability, cost, and the specific requirements of the assay. The experimental protocols and performance data presented in this guide provide a valuable resource for researchers and scientists in the selection and implementation of a robust and reliable method for hydrocortisone analysis.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hydrocortisone-d2
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as Hydrocortisone-d2, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.
Hydrocortisone and its deuterated isotopologues are potent corticosteroids that require careful handling throughout their lifecycle, including disposal.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[3] Adherence to federal, state, and local regulations is not just a best practice but a legal requirement.[4][5]
Waste Characterization and Segregation: The First Line of Defense
All materials that have come into contact with this compound must be treated as hazardous pharmaceutical waste.[6] This includes unused or expired compounds, contaminated personal protective equipment (PPE), and any labware used in its handling. Proper segregation of this waste from other laboratory trash is crucial to prevent cross-contamination and ensure correct disposal pathways.[6]
Table 1: this compound Waste Stream Management
| Waste Stream | Container Type | Disposal Procedure |
| Unused/Expired this compound Powder | Labeled, sealed hazardous pharmaceutical waste container.[7] | Collect in a dedicated, clearly labeled hazardous waste container. Ensure the container is securely sealed to prevent dust generation.[7][8] |
| Contaminated Labware (e.g., vials, pipette tips) | Labeled, sealed hazardous pharmaceutical waste container. | Place directly into the designated hazardous waste container. Do not attempt to clean for reuse unless specific institutional protocols for decontamination are in place. |
| Contaminated Personal Protective Equipment (PPE) | Labeled plastic bag or waste container for disposal.[7] | All PPE, including gloves, lab coats, and respirator filters, should be carefully removed to avoid skin contact and placed in a designated container for hazardous waste. |
| Aqueous Solutions Containing this compound | Inert absorbent material placed in a hazardous waste container.[7] | Absorb the solution onto an inert material and place it in the hazardous waste container. Do not pour aqueous solutions containing this compound down the drain.[7] |
| Spill Cleanup Materials | Labeled, sealed hazardous pharmaceutical waste container. | All materials used to clean up a spill of this compound should be collected and disposed of as hazardous waste.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste.
-
Wear Appropriate PPE: Before handling any waste containing this compound, ensure you are wearing the proper personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[7] For handling powders, a dust respirator is recommended.[7]
-
Waste Segregation: At the point of generation, immediately segregate all this compound waste into the appropriate, clearly labeled hazardous waste containers.[6]
-
Container Management: Ensure that waste containers are kept closed when not in use and are stored in a designated, secure area away from general laboratory traffic.[6][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and should identify the contents, including "this compound".[6]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste management company.[10] Incineration is a common and often required method for treating this type of pharmaceutical waste.[5][10]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and potentially state and local authorities.[4][5] The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste.[4] It is essential to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
While specific guidelines for deuterated compounds are not always distinct from their non-deuterated counterparts, the active pharmaceutical ingredient's hazardous nature dictates the disposal protocol.[11][12] The presence of deuterium does not alter the fundamental toxicity of the hydrocortisone molecule in this context.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. pharmasd.com [pharmasd.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. landing.cn-bio.com [landing.cn-bio.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. securewaste.net [securewaste.net]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. dl.novachem.com.au [dl.novachem.com.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Hydrocortisone-d2
For Immediate Implementation: This document provides essential safety protocols and operational guidance for laboratory personnel handling Hydrocortisone-d2. Adherence to these procedures is critical to ensure personal safety and prevent contamination.
This compound, a deuterated form of the potent corticosteroid hydrocortisone, requires stringent handling procedures due to its pharmacological activity and potential for reproductive toxicity.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), safe handling practices from receipt to disposal, and emergency spill response to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Essential Safety and Personal Protective Equipment
All personnel must be thoroughly trained on the risks associated with this compound and the procedures outlined in this guide before handling the compound. A designated area for handling potent compounds should be established.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[5] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[6] | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A fully buttoned laboratory coat made of low-permeability fabric.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of aerosolization or if handling the solid compound outside of a certified chemical fume hood.[7] | Minimizes the risk of inhalation, a primary route of exposure. |
Occupational Exposure Limit (OEL):
| Compound | OEL (Time-Weighted Average) |
| Hydrocortisone | 0.02 mg/m³[2] |
Operational Plan: From Receipt to Disposal
This step-by-step guide details the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The storage location should be clearly labeled as "Potent Compound" and accessible only to authorized personnel.
2. Preparation and Handling:
-
All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Work over a disposable absorbent bench pad to contain any potential spills.
-
When preparing solutions, ensure adequate ventilation and wear all prescribed PPE.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small spills, use a spill kit containing absorbent pads, deactivating solution (e.g., a bleach solution), and appropriate waste disposal bags.[8]
-
Wear full PPE, including respiratory protection, during cleanup.
-
Start cleaning from the outside of the spill and work inwards to prevent spreading.[8]
-
For large spills, evacuate the area and contact the designated emergency response team.
4. Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be decontaminated.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
5. Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench pads, and vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
All waste must be disposed of as cytotoxic or potent compound waste according to local, regional, and national regulations.[3][4] Do not mix with other waste streams.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. pharmasd.com [pharmasd.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. hse.gov.uk [hse.gov.uk]
- 5. qualia-bio.com [qualia-bio.com]
- 6. landing.cn-bio.com [landing.cn-bio.com]
- 7. fishersci.com [fishersci.com]
- 8. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
